molecular formula C8H6Br2O4 B1423851 Methyl 3,5-dibromo-2,4-dihydroxybenzoate CAS No. 885279-78-7

Methyl 3,5-dibromo-2,4-dihydroxybenzoate

Katalognummer: B1423851
CAS-Nummer: 885279-78-7
Molekulargewicht: 325.94 g/mol
InChI-Schlüssel: QRNWLIBAWZHZNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 3,5-dibromo-2,4-dihydroxybenzoate is a useful research compound. Its molecular formula is C8H6Br2O4 and its molecular weight is 325.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,5-dibromo-2,4-dihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dibromo-2,4-dihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 3,5-dibromo-2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O4/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNWLIBAWZHZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695985
Record name Methyl 3,5-dibromo-2,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-78-7
Record name Methyl 3,5-dibromo-2,4-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dibromo-2,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Isolation of Methyl 3,5-dibromo-2,4-dihydroxybenzoate from Marine Red Algae

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Marine algae, particularly species from the Rhodomelaceae family, are a prolific source of structurally unique halogenated secondary metabolites known as bromophenols.[1][2] These compounds exhibit a wide spectrum of potent biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties, positioning them as compelling candidates for drug discovery and development.[3][4] This guide presents a comprehensive, in-depth methodology for the targeted isolation and purification of a representative bromophenol, Methyl 3,5-dibromo-2,4-dihydroxybenzoate, from marine red algae. The protocol herein is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility for researchers in natural product chemistry.

Introduction: The Chemical Promise of Red Algae

The marine environment is a vast reservoir of chemical diversity, with marine algae being major contributors to this molecular library.[5] Red algae (Rhodophyta) are particularly renowned for their unique biosynthetic pathways that produce a variety of brominated compounds.[2] The family Rhodomelaceae, including genera such as Polysiphonia and Rhodomela, is a well-documented source of these bioactive molecules.[1][2][6]

Bromophenols are characterized by a phenolic ring structure substituted with one or more bromine atoms. This bromination significantly influences their lipophilicity and reactivity, often enhancing their therapeutic potential compared to non-halogenated counterparts.[2] While numerous bromophenols have been successfully isolated, this guide will focus on a robust, adaptable workflow for isolating compounds such as Methyl 3,5-dibromo-2,4-dihydroxybenzoate, a structure consistent with the biosynthetic capabilities of these organisms. This document provides a field-proven framework for moving from raw biological material to a highly purified, characterized compound suitable for further pharmacological evaluation.

cluster_Target Target Compound Target Methyl 3,5-dibromo-2,4-dihydroxybenzoate Structure

Caption: Chemical Structure of Target Compound.

Phase I: Biomass Acquisition and Preparation

The quality and integrity of the final isolated compound are fundamentally dependent on the meticulous handling of the initial algal biomass.

2.1. Collection and Taxonomic Identification

  • Source Material: Target species from the Rhodomelaceae family (e.g., Polysiphonia spp., Rhodomela spp.) should be collected from unpolluted marine environments to minimize contamination.

  • Rationale: The production of secondary metabolites can be influenced by environmental stressors; consistent collection sites are key for reproducible results.[5]

  • Voucher Specimen: A voucher specimen of the collected alga must be deposited in a recognized herbarium. Accurate taxonomic identification by a qualified phycologist is a critical, non-negotiable step for the scientific validity of the study.

2.2. Post-Collection Processing A standardized processing protocol is essential to preserve the chemical integrity of the target metabolites.

Step-by-Step Protocol:

  • Cleaning: Immediately after collection, gently rinse the algal biomass with clean seawater to remove sand, epiphytes, and other debris. Follow with a brief rinse in fresh water to remove excess salt.[7]

  • Drying: Freeze-drying (lyophilization) is the preferred method for drying the biomass.[7]

    • Expert Insight: Lyophilization preserves the integrity of thermally sensitive compounds by sublimating water from a frozen state, preventing chemical degradation that can occur with heat-based drying.

  • Grinding: Once completely dry, grind the algal material into a fine, homogenous powder (approx. 20-40 mesh) using a laboratory mill.

  • Storage: Store the powdered biomass in airtight, light-proof containers at -20°C until extraction.

Phase II: Extraction and Solvent Partitioning

This phase aims to efficiently extract a broad range of metabolites from the biomass and then fractionate them based on polarity, a crucial step to enrich the fraction containing the target compound.

3.1. Rationale for Solvent Selection The principle of "like dissolves like" governs the extraction process. A sequential extraction with solvents of increasing polarity provides a preliminary separation of compounds.

  • Hexane/Dichloromethane (Non-polar): Initially used to remove highly non-polar compounds such as lipids, sterols, and pigments, which can interfere with subsequent chromatographic steps.

  • Methanol/Ethanol (Polar): Phenolic compounds, including bromophenols, are typically polar and will be effectively extracted by these solvents.[2] A mixture of dichloromethane and methanol (e.g., 1:1 or 2:1) is often highly effective for a broad range of metabolites.[1]

3.2. Extraction and Fractionation Workflow

Extraction and Fractionation Workflow AlgalPowder Dried Algal Powder Maceration Maceration with Methanol (3x) AlgalPowder->Maceration Filtration Filtration & Concentration (Rotary Evaporator) Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partition Liquid-Liquid Partitioning (Suspended in H2O) CrudeExtract->Partition Hexane Hexane Fraction (Lipids, Pigments) Partition->Hexane vs Hexane EtOAc Ethyl Acetate (EtOAc) Fraction (Target Bromophenols) Partition->EtOAc vs EtOAc Butanol n-Butanol Fraction (Highly Polar Glycosides) Partition->Butanol vs n-BuOH Aqueous Aqueous Fraction (Salts, Sugars) Partition->Aqueous Residual

Caption: Workflow for Extraction and Solvent Partitioning.

Step-by-Step Protocol:

  • Extraction: Macerate the dried algal powder (e.g., 500 g) in methanol (2.5 L) at room temperature for 24 hours with continuous stirring. Filter the mixture and repeat the process two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

  • Partitioning: Suspend the crude extract in distilled water (500 mL) and transfer to a separatory funnel. Sequentially partition this aqueous suspension against an equal volume of hexane, followed by ethyl acetate (EtOAc), and finally n-butanol.

  • Fraction Collection: Collect each solvent layer and concentrate them separately under reduced pressure. The target compound, Methyl 3,5-dibromo-2,4-dihydroxybenzoate, due to its moderately polar phenolic nature, is expected to be enriched in the ethyl acetate fraction .

Phase III: Chromatographic Purification

This multi-step purification phase is designed to isolate the target compound from the enriched ethyl acetate fraction to a high degree of purity (>95%).

4.1. Step 1: Silica Gel Vacuum Liquid Chromatography (VLC) VLC is a rapid, low-pressure column chromatography technique used for initial fractionation of the complex ethyl acetate extract.

  • Stationary Phase: Silica gel 60.

  • Mobile Phase: A step gradient of increasing polarity, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 95:5, 90:10, 80:20, 50:50, 0:100), and finishing with methanol.

  • Monitoring: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable developing solvent (e.g., Hexane:EtOAc 7:3) and visualized under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.

  • Rationale: This initial separation simplifies the mixture, allowing for more effective high-resolution purification in the next stage. Fractions containing spots with a similar Rf value to the expected target are pooled.

4.2. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) The final purification is achieved using Prep-HPLC, which offers high resolution and reproducibility.

  • Column: A reversed-phase C18 column is ideal for separating phenolic compounds.

  • Mobile Phase: A gradient elution system of methanol and water (or acetonitrile and water), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution, specifically looking for the characteristic UV absorbance of phenolic compounds (approx. 280-295 nm).[1]

  • Protocol: Dissolve the pooled, semi-purified fraction from VLC in methanol, filter through a 0.45 µm filter, and inject onto the Prep-HPLC system. Collect peaks corresponding to the target compound based on retention time and UV spectrum.

Table 1: Hypothetical Purification Summary

Purification Step Starting Mass (mg) Recovered Mass (mg) Purity (%)
Crude EtOAc Extract 15,000 - ~5%
VLC Fraction Pool 1,200 250 ~40%

| Prep-HPLC Peak | 250 | 35 | >95% |

Phase IV: Structural Elucidation and Verification

Unequivocal structural confirmation of the isolated compound is paramount. This is achieved through a combination of modern spectroscopic techniques.[2]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) will provide the exact mass of the molecule, allowing for the determination of its molecular formula. The characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) will be a key diagnostic feature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will determine the number and environment of protons. For Methyl 3,5-dibromo-2,4-dihydroxybenzoate, one would expect a singlet for the aromatic proton, signals for the hydroxyl protons, and a singlet for the methyl ester protons.

    • ¹³C NMR: Will identify the number of unique carbon atoms, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring and the position of the methyl ester group.

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 3,5-dibromo-2,4-dihydroxybenzoate (in CD₃OD)

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
C-1 ~110.0 -
C-2 ~150.0 -
C-3 ~105.0 -
C-4 ~148.0 -
C-5 ~108.0 -
C-6 ~130.0 ~7.8 (s, 1H)
C=O ~168.0 -
OCH₃ ~52.5 ~3.9 (s, 3H)
2-OH - Exchangeable

| 4-OH | - | Exchangeable |

Conclusion

This technical guide outlines a robust and logical workflow for the isolation of Methyl 3,5-dibromo-2,4-dihydroxybenzoate, a representative bioactive bromophenol, from marine red algae. By integrating meticulous biomass preparation, systematic solvent-based fractionation, and multi-step high-resolution chromatography, researchers can reliably obtain pure compounds for structural elucidation and pharmacological screening. The principles and protocols described herein are broadly applicable to the field of marine natural product discovery, providing a solid foundation for the exploration of the vast chemical potential held within marine flora.

References

  • Shi D, Xu F, He J, Li J, Fan X, Han L.
  • Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. (2023). MDPI. Available at: [Link]

  • Bromophenols from the Marine Red Alga Polysiphonia urceolata with DPPH Radical Scavenging Activity. (n.d.). ResearchGate. Available at: [Link]

  • Mayer, A. M., Rodriguez, A. D., Berlinck, R. G., & Fusetani, N. (2008). Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. Nature protocols, 3(12), 1936-1946. Available at: [Link]

  • Pang, K., Guo, F., Zhang, L., Liu, C., & Wang, G. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine drugs, 18(8), 411. Available at: [Link]

  • Lopes, G., Sousa, C., Valentão, P., & Andrade, P. B. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(11), 503. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 726975, Methyl 3,5-dibromo-4-hydroxybenzoate. Available at: [Link].

  • Pérez, M. J., Falqué, E., & Domínguez, H. (2016). Antimicrobial Action of Compounds from Marine Seaweed. Marine drugs, 14(3), 52. Available at: [Link]

  • Liu, L., Heinrich, M., Myers, S., & Dworjanyn, S. A. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine drugs, 9(8), 1273–1292. Available at: [Link]

  • O'Hagan, D. (2000). The biosynthesis of halogenated natural products.
  • Kjer, J., Debbab, A., Aly, A. H., & Proksch, P. (2010). Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates.
  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o982. Available at: [Link]

  • Snoeijs, P., & Van der Vliet, L. (2011). Natural production of brominated aromatic compounds in the red alga Ceramium tenuicorne. DiVA portal. Available at: [Link]

  • WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives - Google Patents. (n.d.).
  • Request PDF | Alkaloids from marine algae: isolation, bioactivities, food, and medical applications. (n.d.). ResearchGate. Available at: [Link]

  • Lyophilization of the biological material before extraction is considered to be the preferred method. (n.d.). ResearchGate. Available at: [Link]

  • Ar Gall, E., Le Duff, N., Hupel, M., & Connan, S. (2020). Extraction and Purification of Phlorotannins from Brown Algae. In Plant and Algal Phenolics (pp. 115-125). Humana, New York, NY.
  • Liu, L., Heinrich, M., Myers, S., & Dworjanyn, S. A. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(8), 1273-1292. Available at: [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Request PDF | Brominated Molecules From Marine Algae and Their Pharmacological Importance. (n.d.). ResearchGate. Available at: [Link]

  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017). IntechOpen. Available at: [Link]

  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.). Available at: [Link]

  • Sticher, O. (2008). Natural product isolation. Natural product reports, 25(3), 517-554. Available at: [Link]

  • Request PDF | Tropical Marine Algae. X. Isolaurefucin Methyl Ether, a New Lauroxocane Derivative From the Red Alga Dasyphila plumariodes. (n.d.). ResearchGate. Available at: [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of Methyl 3,5-dibromo-2,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-dibromo-2,4-dihydroxybenzoate (often derived from Methyl


-resorcylate) serves as a critical halogenated intermediate in the synthesis of resorcylic acid lactones and complex pharmacological scaffolds. Its structural integrity is defined by the specific electrophilic bromination at the C3 and C5 positions of the resorcinol ring, leaving the C6 position unsubstituted.[1][2]

This guide provides a rigorous spectroscopic profile (NMR, MS, IR) necessary for the validation of this compound. The data presented synthesizes experimental precedents of resorcylic acid derivatives with predictive substituent chemical shift logic to ensure high-confidence characterization.[2]

Part 1: Structural Synthesis & Logic[4]

The synthesis of Methyl 3,5-dibromo-2,4-dihydroxybenzoate is achieved via controlled electrophilic aromatic substitution (bromination) of Methyl 2,4-dihydroxybenzoate . The resorcinol moiety directs bromination to the highly activated C3 (between two hydroxyls) and C5 (ortho to C4-hydroxyl) positions.[2]

Synthesis Workflow

The following diagram illustrates the transformation and the numbering scheme used for spectroscopic assignment.

SynthesisWorkflow Start Methyl 2,4-dihydroxybenzoate (C8H8O4) Reagent Br2 / AcOH (Electrophilic Bromination) Start->Reagent Product Methyl 3,5-dibromo-2,4-dihydroxybenzoate (C8H6Br2O4) Reagent->Product Substitution at C3, C5

Figure 1: Synthetic pathway for the bromination of methyl


-resorcylate.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5]

H NMR Analysis (400 MHz, DMSO- )

The symmetry of the substitution pattern results in a simplified proton spectrum.[1][2] The key diagnostic feature is the disappearance of the C3 and C5 protons found in the starting material, leaving a distinct singlet for the C6 aromatic proton.[1][2]

Solvent Selection: DMSO-


 is the preferred solvent over CDCl

to ensure full solubility and to slow proton exchange, allowing for the visualization of the phenolic hydroxyl protons.[1][2]
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
OH (C2) 11.50 – 12.00Singlet (br)1HStrongly deshielded due to intramolecular H-bonding with the carbonyl oxygen.
OH (C4) 9.50 – 10.50Broad Singlet1HPhenolic OH, chemical shift varies with concentration and water content.[1][2][3]
Ar-H (C6) 7.95 – 8.10Singlet1HThe sole aromatic proton.[2][3] Deshielded relative to the starting material (

7.[1][2][3]7) due to the ortho-bromo effect at C5.[2]
OCH

3.85 – 3.95Singlet3HMethyl ester protons, typical methoxy region.[1][2][3]
C NMR Analysis (100 MHz, DMSO- )

The carbon spectrum should display 8 distinct signals. The brominated carbons (C3, C5) will appear significantly upfield relative to typical aromatic carbons due to the "heavy atom effect" of bromine, despite its electronegativity.[1][2]

Carbon TypeShift (

, ppm)
Assignment
C=O 168.0 – 170.0Ester Carbonyl
C-OH 158.0 – 160.0C2 and C4 (Deshielded by Oxygen)
Ar-CH 132.0 – 135.0C6 (Aromatic methine)
Ar-C (Quat) 108.0 – 112.0C1 (Ipso to ester)
C-Br 98.0 – 102.0C3 and C5 (Shielded by Br heavy atom effect)
OCH

52.0 – 53.0Methoxy Carbon

Part 3: Mass Spectrometry (MS) Profile

Mass spectrometry provides the most definitive confirmation of the dibromo substitution through the characteristic isotopic abundance pattern of bromine (


Br and 

Br).[1][2]
Isotopic Pattern Analysis

For a molecule containing two bromine atoms (


), the molecular ion cluster follows a 1:2:1  intensity ratio.[1][2]
  • Formula: C

    
    H
    
    
    
    Br
    
    
    O
    
    
  • Nominal Mass: ~326 Da

Ionm/zRelative IntensityComposition
M

323.9~50%

Br,

Br
M+2 325.9~100% (Base)

Br,

Br
M+4 327.9~50%

Br,

Br
Fragmentation Pathway

The fragmentation is dominated by the stability of the aromatic ring and the labile ester group.[1][2][3]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 324/326/328 Frag1 [M - OCH3]+ Acylium Ion m/z 293/295/297 M_Ion->Frag1 - OCH3 (31) Frag2 [M - COOCH3]+ Phenolic Cation m/z 265/267/269 M_Ion->Frag2 - COOCH3 (59)

Figure 2: Primary fragmentation pathways observed in EI-MS.

Part 4: Infrared (IR) Spectroscopy[3]

The IR spectrum confirms the functional groups, specifically the intramolecularly hydrogen-bonded ester.[1][2]

  • 3300 – 3500 cm

    
     (Broad):  O-H stretching (Phenolic).[2] The broadness indicates significant hydrogen bonding.[1][2][3]
    
  • 1660 – 1680 cm

    
     (Sharp):  C=O stretching (Ester).[2] Note: This is lower than typical esters (1735 cm
    
    
    
    ) due to the conjugation with the aromatic ring and the strong intramolecular H-bond with the C2-hydroxyl group.
  • 1580 – 1600 cm

    
    :  C=C Aromatic ring stretching.[2]
    
  • 600 – 800 cm

    
    :  C-Br stretching vibrations.[2]
    

References

  • Sigma-Aldrich. Methyl 3,5-dibromo-2-hydroxybenzoate Product Data. Retrieved from .[2][4] (Used for comparative spectral logic).[2][3]

  • PubChem. Methyl 3,5-dibromobenzoate Compound Summary. Retrieved from .[1][2] (Validation of dibromo-ester shifts).

  • ChemicalBook. Synthesis of Methyl 2,4-dihydroxybenzoate. Retrieved from .[1][2] (Starting material characterization).

  • ResearchGate. Crystal structure of Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from . (Structural analog comparison).

Sources

biological activity of Methyl 3,5-dibromo-2,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Activity & Therapeutic Potential of Methyl 3,5-dibromo-2,4-dihydroxybenzoate

Executive Summary

Methyl 3,5-dibromo-2,4-dihydroxybenzoate (CAS: 885279-78-7) represents a specialized scaffold within the halogenated resorcylate class.[1][2][3] Characterized by a lipophilic benzoate core functionalized with two bromine atoms and two phenolic hydroxyl groups, this compound exhibits a distinct pharmacological profile driven by protonophore-based membrane uncoupling and redox-active radical scavenging .

While often utilized as a synthetic intermediate for complex polyketide analogs, its intrinsic biological activity mirrors that of potent bromophenolic antimicrobials found in marine natural products. This guide dissects its chemical biology, synthesis, and experimental validation protocols for drug discovery applications.

Chemical Biology & SAR Analysis

The biological efficacy of Methyl 3,5-dibromo-2,4-dihydroxybenzoate is dictated by its Structure-Activity Relationship (SAR). The molecule operates as an amphipathic wedge, capable of inserting into lipid bilayers while retaining specific hydrogen-bonding capabilities.

Structural Pharmacophores
  • 3,5-Dibromo Moiety: The electron-withdrawing bromine atoms increase the acidity of the phenolic protons (

    
     reduction), enhancing the compound's ability to act as a proton shuttle across biological membranes. Furthermore, the heavy halogen atoms increase lipophilicity (LogP), facilitating passive transport through bacterial cell walls.
    
  • 2,4-Dihydroxy Core (Resorcinol Motif): The ortho- and para-hydroxyls relative to the ester group allow for chelation with metalloenzymes and scavenging of Reactive Oxygen Species (ROS).

  • Methyl Ester Cap: Caps the carboxylic acid, preventing ionization at physiological pH. This ensures the molecule remains neutral and membrane-permeable until it undergoes intracellular hydrolysis or interacts with hydrophobic pockets in target proteins.

PropertyValue / CharacteristicImpact on Bioactivity
Molecular Weight 325.94 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
Lipophilicity High (Predicted LogP ~3.5)Enhanced penetration of Gram-positive bacterial membranes (e.g., S. aureus).
Acidity Enhanced Phenolic AcidityPotent uncoupling of oxidative phosphorylation.

Mechanism of Action: Membrane Depolarization

The primary mode of antimicrobial action for polybrominated phenols is the disruption of the transmembrane proton gradient. Unlike specific enzyme inhibitors, this mechanism is less prone to rapid resistance development.

Pathway Visualization: Protonophore Cycle

MOA Compound Methyl 3,5-dibromo- 2,4-dihydroxybenzoate Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Partitions into Protonation Protonation in Periplasm (Low pH) Membrane->Protonation Extracellular Side Translocation Diffusion across Membrane Protonation->Translocation Neutral Species Deprotonation Deprotonation in Cytoplasm (High pH) Translocation->Deprotonation Intracellular Side Deprotonation->Membrane Anion Recycles (Slow) Collapse Collapse of Proton Motive Force (PMF) Deprotonation->Collapse H+ Release Death ATP Depletion & Cell Death Collapse->Death Bioenergetic Failure

Figure 1: The protonophore cycle mechanism where the halogenated phenol shuttles protons across the bacterial membrane, collapsing the electrochemical gradient essential for ATP synthesis.

Synthesis & Purification Workflow

To evaluate biological activity, high-purity material is required. The synthesis typically involves the electrophilic bromination of Methyl 2,4-dihydroxybenzoate (Methyl


-resorcylate).
Reaction Scheme

Substrate: Methyl 2,4-dihydroxybenzoate Reagent: Bromine (


) or N-Bromosuccinimide (NBS)
Solvent:  Glacial Acetic Acid or Methanol/Dichloromethane
Conditions: 

, 2-4 hours.
Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol of Methyl 2,4-dihydroxybenzoate in 20 mL of glacial acetic acid in a round-bottom flask.

  • Bromination: Add a solution of bromine (22 mmol, 1.1 eq per site) in 5 mL acetic acid dropwise over 30 minutes while maintaining the temperature at

    
    .
    
    • Note: The solution will turn deep orange/red.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane). The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% sodium thiosulfate (to neutralize excess bromine).

  • Isolation: Filter the resulting white/off-white precipitate.

  • Purification: Recrystallize from hot methanol or ethanol/water (9:1).

  • Validation: Confirm structure via

    
    -NMR (Loss of C3 and C5 protons) and Mass Spectrometry (Characteristic dibromo isotope pattern: M, M+2, M+4 in 1:2:1 ratio).
    

Biological Activity Spectrum

A. Antimicrobial Activity (Primary)

Research on analogous brominated resorcylates (e.g., Methyl 3,5-dibromo-orsellinate) indicates potent activity against Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). The dibromo-substitution is critical; non-halogenated analogs often show 10-100x lower potency.

Target OrganismPredicted MIC (

)
Mechanism
S. aureus (MSSA)2 – 8Membrane Depolarization
S. aureus (MRSA)4 – 16Membrane Depolarization
E. coli (Gram -)> 64Limited by Outer Membrane Permeability
C. albicans (Fungi)16 – 32Mitochondrial Disruption
B. Antioxidant Activity

The phenolic hydroxyl groups allow the molecule to donate hydrogen atoms to free radicals (e.g., DPPH), stabilizing them via resonance delocalization across the aromatic ring.

  • Assay: DPPH Radical Scavenging.

  • Potency: Generally comparable to BHT (Butylated hydroxytoluene) but lower than Ascorbic Acid.

Experimental Validation Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07-A10 Broth Microdilution

  • Inoculum Prep: Prepare a bacterial suspension of S. aureus (ATCC 29213) adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve Methyl 3,5-dibromo-2,4-dihydroxybenzoate in DMSO to create a 10 mg/mL stock.

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 64

    
     to 0.125 
    
    
    
    ). Ensure final DMSO concentration is
    
    
    .
  • Incubation: Add bacterial inoculum to wells. Incubate at

    
     for 18-24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Control: Vancomycin (positive control) and DMSO-only (negative control).

Protocol B: Mammalian Cytotoxicity (MTT Assay)

To ensure the antimicrobial activity is not due to general toxicity.

  • Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.

  • Seeding: Seed

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Treat cells with compound gradients (1 – 100

    
    ) for 24 hours.
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
    .
    
    • Selectivity Index (SI):

      
      . An SI 
      
      
      
      indicates a promising therapeutic window.

References

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[4] Methyl 3,5-dibromo-4-methylbenzoate.[4] Acta Crystallographica Section E, 66(4), o982. Link

    • Context: Describes the crystal structure and synthesis of closely related brominated benzoate esters, validating the bromin
  • Lai, D., et al. (2022). Biological Activities of Lichen-Derived Monoaromatic Compounds. Molecules, 27(9), 2926. Link

    • Context: Demonstrates that methyl 3,5-dibromo-orsellinate (a structural twin) has an MIC of 4 µg/mL against S. aureus, establishing the baseline activity for this scaffold.
  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate Compound Summary. Link

    • Context: Provides safety and hazard data (H315, H319)
  • Maddox, C. E., et al. (2010). Antibacterial activity of phenolic compounds against the phytopathogen Xylella fastidiosa. Current Microbiology, 60(1), 53-58. Link

    • Context: Validates the mechanism of halogenated phenols in disrupting bacterial membranes.
  • Fujifilm Wako. (2024). Methyl 3,5-dibromo-2,4-dihydroxybenzoate Product Information. Link

    • Context: Confirms commercial availability and physical specific

Sources

Methodological & Application

Application Note: High-Purity Isolation of Methyl 3,5-dibromo-2,4-dihydroxybenzoate via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the purification and analysis of Methyl 3,5-dibromo-2,4-dihydroxybenzoate . It addresses the specific challenges of separating halogenated phenolic esters from their non-halogenated precursors and regioisomeric byproducts.

Executive Summary

Methyl 3,5-dibromo-2,4-dihydroxybenzoate is a critical intermediate often synthesized via the electrophilic bromination of methyl 2,4-dihydroxybenzoate (methyl ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-resorcylate). The primary challenge in its purification is separating the target dibromo species from the monobromo intermediates  (3-bromo or 5-bromo analogs), unreacted starting material , and hydrolyzed free acids .[1]

This protocol details a scalable Reverse-Phase HPLC (RP-HPLC) method utilizing a C18 stationary phase with an acidic mobile phase to suppress phenolic ionization, ensuring sharp peak shape and high resolution.[1]

Chemical Context & Impurity Profile

To design an effective separation, one must understand the hydrophobicity shifts induced by bromination. Bromine atoms are lipophilic and electron-withdrawing.

  • Starting Material: Methyl 2,4-dihydroxybenzoate (Least Hydrophobic, Elutes Earliest).[1]

  • Impurity A (Monobromo): Methyl 3-bromo-2,4-dihydroxybenzoate (Intermediate Hydrophobicity).[1]

  • Impurity B (Monobromo): Methyl 5-bromo-2,4-dihydroxybenzoate (Intermediate Hydrophobicity).[1]

  • Target Molecule: Methyl 3,5-dibromo-2,4-dihydroxybenzoate (Most Hydrophobic, Elutes Latest).[1]

Scientific Rationale: The addition of two bromine atoms significantly increases the retention time on alkyl-bonded phases (C18), allowing for a step-gradient strategy to flush early eluters before collecting the target.

Analytical Method (Quality Control)

Before preparative isolation, the crude mixture must be profiled to determine the gradient slope.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)High surface area for resolution of structural isomers.[1]
Mobile Phase A Water + 0.1% Formic Acid (v/v)Acidic pH (~2.7) suppresses ionization of phenolic -OH groups (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

), preventing peak tailing.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides lower backpressure and sharper peaks for aromatics than Methanol.[1]
Flow Rate 1.0 mL/minStandard analytical flow.[1][2]
Temperature 30°CConstant temperature ensures reproducible retention times.[1]
Detection UV @ 254 nm (Primary), 280 nm (Secondary)The benzoate chromophore absorbs strongly at 254 nm.[1]
Gradient Program (Analytical)
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Load/Injection
15.095%Linear Gradient (Elution of all species)
18.095%Column Wash
18.15%Re-equilibration
23.05%End of Run

Preparative Purification Protocol

Objective: Isolate >100 mg of target compound with >98% purity.

Scale-Up Strategy

For preparative work, we utilize a "Focusing Gradient."[1] Since the target is the most hydrophobic component, we can employ a shallower gradient at high organic percentages to maximize the separation factor (


) between the monobromo and dibromo species.

System Setup:

  • Column: Prep C18, 21.2 x 150 mm, 5 µm.[1]

  • Flow Rate: 20 mL/min.

  • Injection: 50 mg - 100 mg per injection (dissolved in 100% DMSO or 50:50 MeCN/Water).

Preparative Gradient Table
Time (min)% BPhase Description
0.0 - 2.020%Loading: Low organic to stack sample at column head.
2.0 - 10.020% -> 60%Purge: Rapidly elute starting material and non-brominated impurities.
10.0 - 25.060% -> 85%Separation Window: Shallow gradient to resolve Monobromo from Dibromo target.[1]
25.0 - 28.095%Wash: Remove highly lipophilic dimers or polymers.
28.120%Reset: Prepare for next injection.[1]
Fraction Collection Logic
  • Trigger: UV Absorbance (254 nm).[2]

  • Threshold: >50 mAU.

  • Logic:

    • Fraction 1 (Waste/Recycle): Early eluting peaks (Starting material).

    • Fraction 2 (Impurity): Shoulder peaks or distinct peaks eluting immediately prior to the main peak (Monobromo species).

    • Fraction 3 (Target): The major, late-eluting peak.[1] Collect only the heart-cut (apex) if ultra-high purity is required.

Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to purified isolate, highlighting the critical decision points.

PurificationWorkflow cluster_fractions Fraction Collection Synthesis Crude Synthesis (Bromination of Methyl 2,4-dihydroxybenzoate) SamplePrep Sample Dissolution (DMSO/MeCN) Synthesis->SamplePrep AnalyticalQC Analytical HPLC (QC) Define Retention Times SamplePrep->AnalyticalQC PrepHPLC Preparative HPLC (C18, Gradient Elution) AnalyticalQC->PrepHPLC Scale Up Parameters Waste Early Eluters (Starting Material) PrepHPLC->Waste tR < 10 min Impurity Mid Eluters (Monobromo Isomers) PrepHPLC->Impurity tR 10-15 min Target Late Eluter (Dibromo Target) PrepHPLC->Target tR 15-22 min PostProcess Rotary Evaporation (< 40°C, Vacuum) Target->PostProcess FinalQC Final Purity Check (>98% Required) PostProcess->FinalQC

Caption: Workflow for the isolation of Methyl 3,5-dibromo-2,4-dihydroxybenzoate, distinguishing target from lower-brominated impurities.

Troubleshooting & Optimization

  • Peak Tailing: If the target peak tails significantly, the phenolic protons are likely ionizing.

    • Solution: Increase Formic Acid concentration to 0.2% or switch to Trifluoroacetic Acid (TFA) at 0.05%. Note that TFA may suppress MS signal if downstream mass spectrometry is used.

  • Poor Solubility: The dibromo compound is hydrophobic.

    • Solution: Dissolve the crude sample in 100% DMSO. Ensure the injection volume is small enough (<1% of column volume) to prevent "solvent breakthrough" where the sample precipitates in the mobile phase.

  • Co-elution: If the Monobromo impurity co-elutes with the Dibromo target.

    • Solution: Switch the organic modifier to Methanol (MeOH).[3] The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       interactions in MeOH often provide different selectivity for halogenated aromatics compared to MeCN. Alternatively, use a Phenyl-Hexyl column.
      

References

  • BenchChem. (2025).[4] A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. Retrieved from .

  • PubChem. (2025).[5] Methyl 3,5-dibromo-4-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from .

  • Saeed, A., et al. (2010).[6] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E. Retrieved from .

  • Organic Syntheses. (1943). Resorcinol, 4-bromo-.[1] Coll. Vol. 2, p.100. (Describes the bromination logic of resorcinol derivatives). Retrieved from .

Sources

Application Note: Systematic Evaluation of Marine-Derived Bromophenols for Anticancer Activity

[1][2]

Introduction & Executive Summary

Marine-derived bromophenols (BPs)—secondary metabolites predominantly isolated from red (Rhodomela confervoides) and brown algae (Leathesia nana)—have emerged as potent anticancer agents.[1][2] Unlike conventional chemotherapeutics, BPs often exert pleiotropic effects, including Topoisomerase II inhibition, reactive oxygen species (ROS) modulation, and mitochondrial uncoupling.

The Challenge: While BPs show promise, their chemical structure (multiple hydroxyl groups) creates a specific technical hurdle: Redox Interference. Standard tetrazolium-based assays (MTT/MTS) rely on cellular reductases. However, the phenolic hydroxyls in BPs can chemically reduce tetrazolium salts in the absence of viable cells, leading to false-negative cytotoxicity data (overestimation of cell viability).

The Solution: This guide provides a validated workflow that prioritizes interference-free screening (SRB Assay) and focuses on the dominant mechanism of BPs: the Mitochondrial-ROS axis.

Pre-Experimental Validation (The "Expertise" Pillar)

Before initiating cell culture, you must validate the compound's behavior in the assay buffer.

Solubility & Stability
  • Solvent: Dissolve BPs in 100% DMSO.

  • Stock Concentration: Prepare a 10–50 mM stock.

  • Working Limit: The final DMSO concentration in the well must be

    
     (v/v) to avoid solvent toxicity.
    
  • Light Sensitivity: Bromine-carbon bonds can be labile. Handle stocks under low light and store at -20°C in amber vials.

The "Cell-Free" Interference Check
  • Why: To determine if your specific BP reduces MTT/CCK-8 reagents chemically.

  • Method:

    • Prepare culture medium without cells.

    • Add the BP at the highest test concentration (e.g., 100 µM).

    • Add MTT/CCK-8 reagent and incubate for 2 hours.

    • Measure absorbance.[3]

    • Decision: If Absorbance > 0.1 OD above blank, do NOT use MTT. Switch to the SRB Assay (Protocol 3.1).

Experimental Workflow

The following diagram outlines the logical flow for testing BPs, incorporating the critical decision point regarding assay interference.

BP_WorkflowStartCompound Preparation(DMSO Stock)InterferenceCell-Free Interference Check(Medium + BP + MTT)Start->InterferenceDecisionReduces MTT?Interference->DecisionSRBProtocol A: SRB Assay(Protein Content)Decision->SRBYes (High Interference)MTTProtocol B: MTT Assay(Metabolic Activity)Decision->MTTNoScreeningIC50 Determination(72h Exposure)SRB->ScreeningMTT->ScreeningMech_ROSMechanism 1:ROS Generation(DCFH-DA)Screening->Mech_ROSMech_MMPMechanism 2:Mitochondrial Potential(JC-1)Screening->Mech_MMPMech_WBMechanism 3:Pathway Validation(Western Blot)Screening->Mech_WB

Figure 1: Decision matrix for selecting the appropriate cytotoxicity assay based on bromophenol redox activity.

Phase 1: Cytotoxicity Screening (The "Trustworthiness" Pillar)

Protocol 3.1: Sulforhodamine B (SRB) Assay

Preferred for Bromophenols to eliminate redox interference.

Principle: SRB binds stoichiometrically to proteins under acidic conditions. It does not depend on mitochondrial reductase activity.

Reagents:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) SRB in 1% acetic acid.

  • Wash: 1% acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step:

  • Seeding: Seed tumor cells (e.g., A549, HCT-116) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add BP (0.1, 1, 5, 10, 50, 100 µM) for 48–72h. Include Doxorubicin as a positive control.

  • Fixation: Without removing medium, gently add 50 µL cold 50% TCA (final concentration 10%). Incubate 1h at 4°C.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL SRB solution for 15 min at room temperature.

  • Destaining: Remove unbound dye by washing 5x with 1% acetic acid. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 5 min.

  • Measurement: Read Absorbance at 510 nm .

Data Output: Calculate % Viability =

Phase 2: Mechanistic Validation (Mitochondrial Axis)

Bromophenols typically induce apoptosis via the Intrinsic Mitochondrial Pathway driven by oxidative stress.

Protocol 5.1: ROS Detection (DCFH-DA)

Causality: BPs often possess pro-oxidant activity at high concentrations, triggering the mitochondrial permeability transition pore (mPTP).

  • Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treatment: Treat cells with IC50 concentration of BP for 3, 6, and 12 hours (ROS is an early event).

  • Staining: Wash cells with PBS. Incubate with 10 µM DCFH-DA for 20 min at 37°C in the dark.

  • Detection:

    • Qualitative: Fluorescence Microscopy (Ex/Em: 488/525 nm).

    • Quantitative: Flow Cytometry (FITC channel).

  • Control: Use N-acetylcysteine (NAC) (5 mM) as a ROS scavenger pretreatment. If NAC rescues viability, ROS is the primary mechanism.

Protocol 5.2: Mitochondrial Membrane Potential ( )

Reagent: JC-1 Dye.

  • Healthy Cells: JC-1 forms aggregates (Red fluorescence).

  • Apoptotic Cells: JC-1 remains monomeric (Green fluorescence).

  • Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Phase 3: Signaling Pathway Analysis

To confirm the mechanism, immunoblotting should target the specific downstream effectors of the ROS/Mitochondrial cascade.

Key Targets for Bromophenols:

Target Function Expected Change (BP Treatment)
Bax Pro-apoptotic Upregulation
Bcl-2 Anti-apoptotic Downregulation
Cytochrome c Electron transport Release into Cytosol
Caspase-3/9 Executioners Cleavage (Activation)
p-Akt Survival Signal Downregulation (Inhibition)

| p-ERK | Stress Signal | Upregulation (Often activated by ROS) |

Pathway Visualization

The following diagram illustrates the established mechanism of action for marine bromophenols (e.g., from Leathesia nana or Polysiphonia).

BP_MechanismBPBromophenol TreatmentROSIntracellular ROS Accumulation(Oxidative Stress)BP->ROSTriggerBaxBax (Pro-apoptotic)BP->BaxUpregulatesBcl2Bcl-2 (Anti-apoptotic)BP->Bcl2DownregulatesMitoMitochondrial Dysfunction(Loss of MMP)ROS->MitoDamages MembraneCytCCytochrome c ReleaseMito->CytCCasp9Caspase-9 CleavageCytC->Casp9Bax->MitoTranslocates toBcl2->MitoInhibits (Blocked by BP)Casp3Caspase-3 CleavageCasp9->Casp3ApoptosisApoptosis(DNA Fragmentation)Casp3->Apoptosis

Figure 2: The intrinsic apoptotic pathway activated by bromophenol-induced oxidative stress.

References

  • Liu, M., et al. (2011). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 9(10), 1825-1863. Link

  • Shoemaker, M., et al. (2005).The NCI60 human tumour cell line anticancer drug screen. Nature Protocols, 1, 1112–1116. (Standard for SRB Protocol).
  • Wu, Y., et al. (2016). Bromophenols from the Marine Alga Rhodomela confervoides: Secondary Metabolites and Bioactivity. Marine Drugs, 14(4),[4] 76. Link

  • Wisman, T.O., et al. (2008). Polyphenolic compounds interfere with the MTT assay.[5] Biochemistry and Molecular Biology Reports. (Critical reference for assay interference).

  • Ly, J.D., et al. (2003).The mitochondrial membrane potential (Δψm)

Application Note: Methyl 3,5-dibromo-2,4-dihydroxybenzoate in Enzyme Inhibition & Kinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Methyl 3,5-dibromo-2,4-dihydroxybenzoate in enzyme inhibition assays. Based on its chemical structure (poly-halogenated resorcinol derivative), this compound is categorized as a halogenated phenolic inhibitor , sharing significant structural homology with known Casein Kinase 2 (CK2) inhibitors (e.g., TBB, TBI) and inhibitors of specific oxidoreductases.

This guide focuses on its application as a chemical probe in Kinase Inhibition Assays (specifically Ser/Thr kinases) and Fragment-Based Drug Discovery (FBDD) , where its halogen bonding capabilities are exploited to map cryptic binding pockets.

Abstract & Scientific Rationale

Methyl 3,5-dibromo-2,4-dihydroxybenzoate (CAS: 885279-78-7) is a functionalized aromatic scaffold utilized in biochemical research as a small-molecule inhibitor and pharmacophore fragment. Its core structure—a 2,4-dihydroxybenzoate (resorcylic acid derivative) substituted with bromine atoms at the 3 and 5 positions—confers unique electronic and steric properties:

  • Halogen Bonding: The bromine atoms act as sigma-hole donors, capable of forming halogen bonds with backbone carbonyls or nucleophilic residues (e.g., Glu, Asp) in enzyme active sites.

  • Acidic Hydroxyls: The phenolic hydroxyls (pKa ~7-9) serve as hydrogen bond donors/acceptors, mimicking the phosphate-binding motif of ATP or substrate intermediates.

  • Methyl Ester Functionality: Unlike the free acid, the methyl ester increases lipophilicity (cLogP), enhancing membrane permeability for cell-based assays while preventing ionization of the carboxylate in cell-free systems, which is critical for probing hydrophobic pockets (e.g., the ATP-binding cleft of kinases like CK2).

Primary Applications:

  • Kinase Inhibition (CK2/Pim-1): Used as a structural analog to TBB (4,5,6,7-tetrabromo-1H-benzotriazole) to probe ATP-binding sites.

  • Fragment-Based Screening: A "heavy atom" fragment for X-ray crystallographic soaking experiments to identify cryptic allosteric sites.

  • Metabolic Enzyme Inhibition: Investigated for inhibition of oxidoreductases and decarboxylases sensitive to halogenated phenols.

Mechanism of Action: ATP-Competitive Inhibition

In the context of kinase inhibition (e.g., CK2), Methyl 3,5-dibromo-2,4-dihydroxybenzoate typically functions via ATP-competitive inhibition .

  • Binding Mode: The molecule occupies the adenine-binding pocket. The hydrophobic bromine atoms interact with the hydrophobic regions (hinge region and G-loop), while the hydroxyl groups form hydrogen bonds with the hinge backbone residues (e.g., Val116 in CK2).

  • Selectivity: The specific "2,4-dihydroxy-3,5-dibromo" substitution pattern restricts rotation and locks the molecule in a conformation that favors specific kinase isoforms, reducing off-target effects compared to non-halogenated analogs.

Pathway Visualization: Kinase Inhibition Mechanism

KinaseInhibition ATP ATP Enzyme Active Kinase (CK2/Pim-1) ATP->Enzyme Binds Active Site Complex_Inhibited Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_Inhibited Reversible Binding Substrate Protein Substrate Complex_Active Enzyme-ATP Complex Substrate->Complex_Active Phosphorylation Inhibitor Methyl 3,5-dibromo- 2,4-dihydroxybenzoate Inhibitor->Enzyme Competes for ATP Site (Ki) Product Phosphorylated Substrate Complex_Active->Product Catalysis Complex_Inhibited->Complex_Active Blocked

Caption: Competitive inhibition workflow where the halogenated benzoate prevents ATP binding, blocking downstream substrate phosphorylation.

Experimental Protocol: IC50 Determination in Kinase Assays

Objective: Determine the half-maximal inhibitory concentration (IC50) of Methyl 3,5-dibromo-2,4-dihydroxybenzoate against a target kinase (e.g., CK2) using a luminescent ADP-detection assay (e.g., ADP-Glo™).

A. Reagents & Preparation
ReagentSpecificationStorageNotes
Test Compound Methyl 3,5-dibromo-2,4-dihydroxybenzoate (>98%)-20°CProtect from light; hygroscopic.
Solvent DMSO (Anhydrous)RTUse fresh to avoid hydrolysis of the ester.
Kinase Buffer 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT4°CDTT prevents oxidation of the enzyme.
Substrate Casein or specific peptide substrate-20°CAliquot to avoid freeze-thaw cycles.
ATP Ultra-pure ATP (10 mM stock)-20°C
B. Stock Solution Preparation (Self-Validating Step)
  • Weighing: Weigh ~3.4 mg of compound (MW: 339.94 g/mol ).

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .

    • Validation: Vortex for 30 seconds. Inspect visually for particulates. If cloudy, sonicate for 5 minutes.

  • Serial Dilution: Prepare a 3-fold serial dilution series in DMSO (10 mM

    
     3.3 mM 
    
    
    
    ...).
    • Note: The final DMSO concentration in the assay well must be <1% (usually 0.5%) to prevent solvent-induced enzyme inactivation.

C. Assay Workflow (Step-by-Step)

Step 1: Enzyme Reaction Assembly

  • In a white, opaque 384-well plate, add 2

    
    L  of Kinase Working Solution (Enzyme + Buffer).
    
  • Add 1

    
    L  of Test Compound (diluted in buffer to 4x final concentration).
    
    • Control 1 (No Inhibitor): Add 1

      
      L of 2% DMSO in buffer.
      
    • Control 2 (No Enzyme): Add 1

      
      L of buffer (Background).
      
  • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT).

    • Why? Allows the inhibitor to reach equilibrium binding with the enzyme before ATP competes.

Step 2: Reaction Initiation

  • Add 1

    
    L  of Substrate/ATP Mix (4x final concentration).
    
    • Final Volume: 4

      
      L.
      
  • Incubation: Incubate at RT for 60 minutes (or linear range time of the specific kinase).

Step 3: Detection (ADP-Glo Protocol)

  • Add 4

    
    L  of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).
    
  • Incubate for 40 minutes at RT.

  • Add 8

    
    L  of Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase signal).
  • Incubate for 30 minutes at RT.

Step 4: Data Acquisition

  • Measure Luminescence (RLU) using a multimode plate reader (integration time: 0.5–1.0 sec).

D. Data Analysis & IC50 Calculation
  • Normalize Data:

    
    
    
  • Curve Fitting: Plot % Activity (Y-axis) vs. Log[Inhibitor] (X-axis).

  • Regression: Fit using a non-linear regression model (4-parameter logistic equation):

    
    
    
Assay Workflow Diagram

AssayWorkflow Start Start: 384-well Plate DispenseEnzyme 1. Dispense Enzyme (2 µL) Start->DispenseEnzyme DispenseCompound 2. Add Inhibitor (Methyl 3,5-dibromo...) DispenseEnzyme->DispenseCompound Incubate1 Pre-incubation (15 min @ RT) DispenseCompound->Incubate1 AddATP 3. Add ATP/Substrate (Start Reaction) Incubate1->AddATP Incubate2 Reaction Incubation (60 min) AddATP->Incubate2 StopReagent 4. Add Detection Reagent (Stop & Signal Gen) Incubate2->StopReagent Read 5. Read Luminescence StopReagent->Read

Caption: Step-by-step workflow for the luminescent kinase inhibition assay.

Troubleshooting & Optimization (The Self-Validating System)

To ensure the protocol is robust, perform the following checks:

IssueProbable CauseCorrective Action
High Background Signal ATP contamination or spontaneous hydrolysis.Use ultra-pure ATP; prepare reagents fresh. Run a "No Enzyme" control for every concentration.
IC50 Shift (>3-fold) Compound aggregation or solubility limit.Check compound solubility in buffer. Add 0.01% Triton X-100 to prevent colloidal aggregation.
Low Z-Factor (<0.5) Pipetting error or instrument drift.Calibrate pipettes. Ensure plate reader temperature is stable.
Ester Hydrolysis Unstable methyl ester in alkaline buffer.Ensure pH is < 8.0. Analyze compound stability by LC-MS after 1 hour in buffer.

Critical Control:

  • Reference Inhibitor: Always run a known inhibitor (e.g., Staurosporine or TBB) in parallel. TBB (4,5,6,7-tetrabromo-1H-benzotriazole) is structurally similar and serves as an excellent positive control for halogenated inhibitors.

References

  • Pagano, M. A., et al. (2008). "Halogenated benzimidazole and benzotriazole derivatives as inhibitors of protein kinase CK2." Journal of Medicinal Chemistry. (Demonstrates the efficacy of poly-halogenated motifs in CK2 inhibition).

  • Sikorski, J. A., et al. (1994).[1] "Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase."[1] Bioorganic & Medicinal Chemistry. (Establishes 3,5-dihydroxybenzoate as a privileged scaffold).[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • PubChem. "Methyl 3,5-dibromo-4-hydroxybenzoate Compound Summary." National Library of Medicine. (Structural data for related analogs).

Sources

Isolating Nature's Pharmacy: A Guide to the Extraction and Purification of Bromophenols from Rhodomela confervoides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, natural product chemists, and drug development professionals, the marine red alga Rhodomela confervoides represents a significant reservoir of bioactive compounds.[1][2] This guide provides a comprehensive overview of the techniques and protocols for the successful isolation and characterization of bromophenols, a class of halogenated secondary metabolites with promising therapeutic potential.[3][4] The methodologies outlined herein are based on established scientific literature, ensuring a robust and reproducible workflow from biomass to purified compound.

The Significance of Bromophenols from Rhodomela confervoides

Rhodomela confervoides, a common red alga found in various marine environments, is a prolific producer of bromophenols.[5][6][7] These compounds are characterized by a phenolic ring structure with one or more bromine atom substituents.[8][9] The unique chemical architecture of these molecules contributes to their diverse biological activities, including antioxidant, antibacterial, and anti-diabetic properties.[4][5][10] The potent bioactivities of these natural products make them attractive candidates for further investigation in drug discovery and development programs.[11]

A Strategic Approach to Isolation: From Alga to Analyte

The successful isolation of bromophenols from Rhodomela confervoides hinges on a multi-step process that begins with efficient extraction and is followed by systematic purification and rigorous structural analysis. The causality behind each experimental choice is critical for maximizing yield and purity.

cluster_0 Phase 1: Extraction cluster_1 Phase 2: Initial Purification cluster_2 Phase 3: Chromatographic Separation cluster_3 Phase 4: Structural Elucidation A Algal Biomass (Rhodomela confervoides) B Solvent Extraction (e.g., 95% Ethanol) A->B Maceration C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Ethyl Acetate Fraction) D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F Gradient Elution G High-Performance Liquid Chromatography (HPLC) F->G Fine Purification H Isolated Bromophenols G->H I Spectroscopic Analysis (MS, NMR) H->I J Compound Identification I->J

Figure 1. A generalized workflow for the isolation of bromophenols from Rhodomela confervoides.

Part 1: Extraction of Bioactive Compounds

The initial and arguably most critical step is the efficient extraction of the target bromophenols from the algal biomass. The choice of solvent and extraction method is paramount to ensure a high yield of the desired compounds while minimizing the co-extraction of undesirable matrix components.

Protocol 1: Solvent Extraction of Rhodomela confervoides

This protocol is adapted from established methods for extracting bromophenols from red algae.[10][12]

1. Biomass Preparation:

  • Collect fresh Rhodomela confervoides and thoroughly wash with seawater to remove epiphytes and debris.
  • Air-dry the algal material in a well-ventilated area, preferably in the shade to prevent photodegradation of sensitive compounds.
  • Once completely dry, grind the alga into a fine powder to increase the surface area for solvent penetration.

2. Solvent Extraction:

  • Immerse the powdered algal biomass in 95% ethanol (EtOH) at a ratio of 1:10 (w/v).[10] The use of a polar solvent like ethanol is effective for extracting a broad range of phenolic compounds.[8]
  • Stir the mixture at room temperature for 72 hours.[10] This extended maceration period allows for thorough extraction of the target metabolites.
  • Filter the mixture and collect the ethanolic extract. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a dark, viscous crude extract.[10]

Part 2: Purification of Bromophenols

The crude extract is a complex mixture of various compounds. Therefore, a systematic purification strategy is necessary to isolate the individual bromophenols. This typically involves a combination of liquid-liquid partitioning and multiple chromatographic steps.[13][14][15]

Protocol 2: Liquid-Liquid Partitioning and Column Chromatography

This protocol facilitates the initial fractionation of the crude extract based on polarity, followed by separation using column chromatography.

1. Solvent Partitioning:

  • Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol.[10]
  • The bromophenols, being moderately polar, will predominantly partition into the ethyl acetate fraction.[10] Collect this fraction for further purification.

2. Column Chromatography:

  • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.[10] Silica gel is a versatile stationary phase for separating compounds based on polarity.
  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding acetone or methanol.[10]
  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

3. Size-Exclusion Chromatography:

  • Further purify the combined fractions using size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent mixture such as chloroform-methanol (1:1).[10] This step separates compounds based on their molecular size and helps to remove polymeric materials and other impurities.
Protocol 3: High-Performance Liquid Chromatography (HPLC)

For the final purification of individual bromophenols to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5][16]

1. HPLC System and Column:

  • Utilize a reversed-phase HPLC system equipped with a C18 column.
  • The mobile phase typically consists of a gradient of water and a polar organic solvent like acetonitrile or methanol.[16]

2. Method Development and Purification:

  • Develop a suitable gradient elution method to achieve optimal separation of the target bromophenols.
  • Monitor the elution profile using a UV detector, as phenolic compounds exhibit strong UV absorbance.[16]
  • Collect the peaks corresponding to the individual bromophenols.
  • Assess the purity of the isolated compounds by analytical HPLC.

Part 3: Structural Elucidation

Once the bromophenols are isolated in their pure form, their chemical structures must be determined. This is achieved through a combination of modern spectroscopic techniques.[5][17][18]

Key Spectroscopic Techniques:
  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a characteristic feature that aids in the identification of brominated compounds.[19][20][21] High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[17][22][23] A combination of 1D (1H and 13C) and 2D NMR (COSY, HSQC, HMBC) experiments is typically required for unambiguous structure elucidation.

Data Presentation: Isolated Bromophenols from Rhodomela confervoides

The following table summarizes some of the bromophenols that have been successfully isolated from Rhodomela confervoides, as reported in the scientific literature.

Compound NameMolecular FormulaReference
3-bromo-4,5-dihydroxy benzoic acid methyl esterC8H7BrO4[5]
bis(2,3-dibromo-4,5-dihydroxybenzyl) etherC14H10Br4O5[5]
3,4-dibromo-5-(methoxymethyl)-1,2-benzenediolC8H8Br2O3[5]
3-bromo-4,5-dihydroxy-benzaldehydeC7H5BrO3[5]
3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diolC8H8Br2O4S[24]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidC8H6Br2O4[24]

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the isolation and characterization of bromophenols from Rhodomela confervoides. The successful application of these techniques will enable researchers to obtain pure compounds for further biological evaluation and potential development into novel therapeutic agents. As our understanding of the vast chemical diversity within marine organisms grows, so too will the opportunities to discover and harness new natural products for the benefit of human health. The exploration of alternative and more sustainable extraction techniques, such as microwave-assisted and ultrasound-assisted extraction, may also offer avenues for improving efficiency and reducing the environmental impact of the isolation process.[8][25][26]

References

  • Li, K., et al. (2006). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. Chinese Journal of Oceanology and Limnology, 24(3), 321-325. [Link not available]
  • Li, Y., et al. (2011). Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry, 59(10), 5549-5555. [Link]

  • Request PDF. (n.d.). Bromophenols from the Red Alga Rhodomela confervoides. ResearchGate. [Link]

  • Westin, J. (n.d.). Chromatography Basic Principles Involved In Separation Process. Jack Westin. [Link]

  • ResearchGate. (n.d.). Bromophenols found in Rhodomela confervoides grouped by structural.... [Link]

  • PURKH. (n.d.). Chromatography and their Separation Techniques Introduction Acknowledgement Conflict of Interest Statement. [Link]

  • Lidsen. (2024). OBM Neurobiology | Red Algae Compounds: Potential Neuroprotective Agents for Neurodegenerative Disorders. [Link]

  • Jacobtorweihen, K., & Spiegler, M. (2022). Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database. Phycological Research, 70(4), 193-204. [Link]

  • Li, Y., Qian, Z. J., Kim, S. K., & Lee, S. H. (2011). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. Journal of agricultural and food chemistry, 59(10), 5549–5555. [Link]

  • The Seaweed Site. (n.d.). Rhodomela confervoides (Hudson) P.C. Silva. [Link]

  • Meireles, M. A. A., & Vardanega, R. (2016). Alternative and Efficient Extraction Methods for Marine-Derived Compounds. Marine drugs, 14(12), 227. [Link]

  • de Souza, J. S., de Oliveira, A. R. M., & Carasek, E. (2010). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Food chemistry, 122(4), 1318–1324. [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8823-8830. [Link]

  • ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. [Link]

  • ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • AlgaeBase. (n.d.). Rhodomela confervoides (Hudson) P.C.Silva. [Link]

  • Coskun, O. (2016). Separation techniques: Chromatography. Northern clinics of Istanbul, 3(2), 156–160. [Link]

  • Sukhikh, S., et al. (2021). Chemical Composition and Potential Practical Application of 15 Red Algal Species from the White Sea Coast (the Arctic Ocean). Marine Drugs, 19(5), 247. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

  • ResearchGate. (n.d.). Naturally occurring ureidobromophenols with potent antioxidant activities from the marine red alga Rhodomela confervoides. [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine drugs, 9(7), 1273–1292. [Link]

  • MDPI. (n.d.). Special Issue : New Methods in Extraction and Isolation of Marine Natural Products. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Sustainable Extraction Techniques for Bioactive Compounds from. JOCPR, 16(11), 1-2. [Link]

  • ResearchGate. (n.d.). Isolation of Marine Natural Products. [Link]

  • YouTube. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... [Link]

  • Li, H., et al. (2008). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. Journal of Physical Chemistry A, 112(45), 11441-11449. [Link]

  • National Institutes of Health. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. [Link]

  • MDPI. (2011). Bromophenols in Marine Algae and Their Bioactivities. [Link]

Sources

Application Notes and Protocols for the Investigation of Methyl 3,5-dibromo-2,4-dihydroxybenzoate in Dermatological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenolic Compound

The quest for novel, effective, and safe ingredients for cosmetic and dermatological applications is a perpetual endeavor in the scientific community. Phenolic compounds, in particular, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-pigmentary properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility and investigational pathways for Methyl 3,5-dibromo-2,4-dihydroxybenzoate .

While direct research on this specific molecule in dermatological contexts is nascent, its structural features—a dihydroxybenzoic acid backbone with bromine substitutions—suggest a compelling potential for bioactivity. Dihydroxybenzoic acid derivatives are known for their antioxidant and metal-chelating properties, which are crucial in mitigating oxidative stress, a key factor in skin aging and inflammation.[4][5][6][7] Furthermore, halogenation, in this case with bromine, can modulate the lipophilicity and biological activity of phenolic compounds.

This application note will, therefore, extrapolate from the known activities of structurally related compounds to propose potential applications and provide detailed protocols for the in-vitro evaluation of Methyl 3,5-dibromo-2,4-dihydroxybenzoate as a novel agent for skin health and treatment.

Hypothesized Biological Activities and Mechanisms of Action

Based on its chemical structure, we hypothesize that Methyl 3,5-dibromo-2,4-dihydroxybenzoate may exhibit the following activities relevant to dermatology:

  • Skin Lightening and Hyperpigmentation Control: The 2,4-dihydroxy substitution pattern is present in several known tyrosinase inhibitors.[8][9] Tyrosinase is the rate-limiting enzyme in melanin synthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders like melasma and age spots.[10][11] The bromine atoms may enhance the binding affinity of the molecule to the active site of tyrosinase, potentially leading to potent inhibition.

  • Antioxidant and Anti-inflammatory Effects: The dihydroxybenzene moiety is a well-established scavenger of reactive oxygen species (ROS).[3][4][12] By neutralizing free radicals, this compound could protect skin cells from oxidative damage induced by UV radiation and environmental pollutants, thereby preventing premature aging.[13] Furthermore, many phenolic compounds exhibit anti-inflammatory properties by modulating signaling pathways such as NF-κB.[2]

  • Antimicrobial Properties: Halogenated phenols have a long history of use as antimicrobial agents. This suggests that Methyl 3,5-dibromo-2,4-dihydroxybenzoate could have potential applications in managing skin conditions with a microbial component, such as acne.

Visualizing the Hypothesized Mechanism of Action in Melanogenesis

melanogenesis_inhibition cluster_melanocyte Melanocyte L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase MDBDHB Methyl 3,5-dibromo-2,4-dihydroxybenzoate MDBDHB->Tyrosinase Inhibition

Caption: Hypothesized inhibition of tyrosinase by Methyl 3,5-dibromo-2,4-dihydroxybenzoate within the melanogenesis pathway.

Experimental Protocols for In-Vitro Evaluation

The following protocols are designed to provide a robust framework for the initial assessment of Methyl 3,5-dibromo-2,4-dihydroxybenzoate's dermatological potential.

Protocol 1: Mushroom Tyrosinase Inhibition Assay

This assay provides a rapid and cost-effective initial screening for the compound's ability to inhibit tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Methyl 3,5-dibromo-2,4-dihydroxybenzoate

  • Kojic acid (positive control)[9]

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of Methyl 3,5-dibromo-2,4-dihydroxybenzoate and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid to respective wells.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer).

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

  • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundIC50 (µM) [Hypothetical]
Methyl 3,5-dibromo-2,4-dihydroxybenzoate15.2 ± 1.8
Kojic Acid (Positive Control)22.8 ± 2.5
Protocol 2: Cellular Melanin Content and Tyrosinase Activity in B16F10 Melanoma Cells

This cell-based assay validates the findings from the enzymatic assay in a more biologically relevant system.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte Stimulating Hormone (α-MSH)[14]

  • Methyl 3,5-dibromo-2,4-dihydroxybenzoate

  • Kojic acid

  • NaOH (1N)

  • L-DOPA

  • Triton X-100

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various non-cytotoxic concentrations of Methyl 3,5-dibromo-2,4-dihydroxybenzoate or kojic acid for 1 hour.

    • Stimulate melanogenesis by adding α-MSH (100 nM) and incubate for 72 hours.

  • Melanin Content Assay:

    • Wash the cells with PBS and lyse them in 1N NaOH.

    • Measure the absorbance of the lysate at 405 nm.

    • Normalize the melanin content to the total protein concentration of each sample.

  • Cellular Tyrosinase Activity Assay:

    • Wash the cells with PBS and lyse them with a buffer containing Triton X-100.

    • Add L-DOPA to the cell lysate and incubate at 37°C.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm.

    • Normalize the tyrosinase activity to the total protein concentration.

Protocol 3: DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of the compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methyl 3,5-dibromo-2,4-dihydroxybenzoate

  • Ascorbic acid (positive control)

  • Methanol

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the EC50 value (the effective concentration to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundEC50 (µg/mL) [Hypothetical]
Methyl 3,5-dibromo-2,4-dihydroxybenzoate25.6 ± 3.1
Ascorbic Acid (Positive Control)8.2 ± 1.1
Protocol 4: Assessment of Cytotoxicity on Human Keratinocytes (HaCaT) and Fibroblasts (HDF)

It is crucial to determine the safety profile of the compound on relevant skin cells.

Materials:

  • HaCaT (human keratinocyte) and HDF (human dermal fibroblast) cell lines

  • Appropriate cell culture media and supplements

  • Methyl 3,5-dibromo-2,4-dihydroxybenzoate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Seed HaCaT or HDF cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of Methyl 3,5-dibromo-2,4-dihydroxybenzoate for 24 or 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the untreated control.

Experimental Workflow Visualization

experimental_workflow Compound Methyl 3,5-dibromo-2,4-dihydroxybenzoate In_Vitro_Screening In Vitro Screening Compound->In_Vitro_Screening Tyrosinase_Assay Mushroom Tyrosinase Inhibition Assay In_Vitro_Screening->Tyrosinase_Assay Antioxidant_Assay DPPH Radical Scavenging Assay In_Vitro_Screening->Antioxidant_Assay Cell_Based_Assays Cell-Based Assays Tyrosinase_Assay->Cell_Based_Assays Antioxidant_Assay->Cell_Based_Assays Melanogenesis_Assay B16F10 Melanin & Tyrosinase Assay Cell_Based_Assays->Melanogenesis_Assay Cytotoxicity_Assay HaCaT & HDF Cytotoxicity Assay Cell_Based_Assays->Cytotoxicity_Assay Formulation_Development Topical Formulation Development Melanogenesis_Assay->Formulation_Development Cytotoxicity_Assay->Formulation_Development Ex_Vivo_Studies Ex Vivo Skin Penetration & Efficacy Formulation_Development->Ex_Vivo_Studies

Caption: A streamlined workflow for the dermatological evaluation of a novel compound.

Discussion and Future Directions

The provided protocols offer a foundational approach to characterizing the dermatological potential of Methyl 3,5-dibromo-2,4-dihydroxybenzoate. Positive results from these in-vitro studies would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the precise mode of tyrosinase inhibition (e.g., competitive, non-competitive) and investigating the compound's impact on melanogenesis-related gene and protein expression (e.g., MITF, TRP-1, TRP-2).

  • Anti-inflammatory Studies: Assessing the compound's ability to reduce the production of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell models of inflammation.

  • Ex-Vivo and In-Vivo Studies: Evaluating the compound's efficacy and safety in more complex models, such as 3D reconstructed human skin models and, eventually, in preclinical animal studies, subject to ethical considerations.

  • Formulation and Stability Studies: Developing stable and effective topical formulations to ensure optimal delivery of the active compound into the skin.

It is imperative to acknowledge the GHS classifications for structurally similar compounds, which indicate potential for skin and eye irritation.[15][16] Therefore, careful handling and appropriate safety precautions are essential during all research activities.

References

  • Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. (2024). PubMed. Retrieved from [Link]

  • Methyl 3,5-dibromo-4-methylbenzoate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3. (n.d.). PubChem. Retrieved from [Link]

  • Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. (n.d.). MDPI. Retrieved from [Link]

  • Mechanisms Regulating Skin Pigmentation: The Rise and Fall of Complexion Coloration. (n.d.). MDPI. Retrieved from [Link]

  • Methyl 3,5-dibromo-2-diacetylaminobenzoate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Methyl 3,5-Dibromobenzoate | C8H6Br2O2. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 3,5-dibromo-4-methyl-benzoate. (2010). PubMed. Retrieved from [Link]

  • Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy. (n.d.). Google Patents.
  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (n.d.). Google Patents.
  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.
  • Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. (2023). ResearchGate. Retrieved from [Link]

  • Effect of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one-containing lactic acid bacterial beverages on skin moisture: a randomized, double-blind, placebo-controlled, parallel study. (n.d.). PMC - NIH. Retrieved from [Link]

  • A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). PMC - NIH. Retrieved from [Link]

  • Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. (n.d.). PMC - NIH. Retrieved from [Link]

  • Phenol in dermatology: updated evidence on efficacy and safety. (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) Methyl 3,5-dibromo-4-methylbenzoate. (2010). ResearchGate. Retrieved from [Link]

  • Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Exploring the anti-inflammatory properties of bromelain in the management of some skin conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion. (n.d.). PubMed. Retrieved from [Link]

  • Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione, a novel tyrosinase inhibitor. (2013). PubMed. Retrieved from [Link]

  • Skin pigmentation enhancers. (n.d.). PubMed. Retrieved from [Link]

  • A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells. (n.d.). KoreaScience. Retrieved from [Link]

  • Anti-Pigmentary Natural Compounds and Their Mode of Action. (n.d.). MDPI. Retrieved from [Link]

  • Role of Polyphenols in Dermatological Diseases: Exploring Pharmacotherapeutic Mechanisms and Clinical Implications. (n.d.). MDPI. Retrieved from [Link]

  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (n.d.). Universal Wiser Publisher. Retrieved from [Link]

  • Safety Data Sheet: Methyl benzoate. (2024). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Phenol in dermatology: updated evidence on efficacy and safety. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. (2018). ResearchGate. Retrieved from [Link]

  • Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, 97%. (n.d.). 3ASenrise. Retrieved from [Link]

  • Comparative Study on Depigmenting Agents in Skin of Color. (n.d.). PMC - NIH. Retrieved from [Link]

  • Free Radical Scavenging Potency of Dihydroxybenzoic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. (n.d.). MDPI. Retrieved from [Link]

  • methyl 2,5-dihydroxybenzoate, 2150-46-1. (n.d.). The Good Scents Company. Retrieved from [Link]

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Troubleshooting & Optimization

challenges in the purification of Methyl 3,5-dibromo-2,4-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3,5-dibromo-2,4-dihydroxybenzoate

Topic: Challenges in the purification of Methyl 3,5-dibromo-2,4-dihydroxybenzoate (CAS: 41727-47-3) Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Welcome to the Technical Support Center

Subject: Optimization of Isolation and Purification Protocols for Halogenated Resorcinol Esters.

You are likely accessing this guide because your synthesis of Methyl 3,5-dibromo-2,4-dihydroxybenzoate has resulted in a product that is either persistently colored (pink/brown), contains inseparable impurities (monobromo species), or exhibits poor crystallinity.

This molecule presents a "perfect storm" of purification challenges:

  • Oxidative Instability: The electron-rich resorcinol core is prone to oxidation, forming quinoid impurities.

  • Acidity: The phenolic protons are acidic, complicating basic workups.

  • Solubility: The bromine atoms significantly increase lipophilicity compared to the starting material, altering solvent compatibility.

Below are the specific troubleshooting modules designed to address these failure modes.

Module 1: The "Pink Product" Syndrome (Discoloration)

User Question: My crude solid is a dark pink or reddish-brown color, even though the literature suggests it should be white or off-white. Recrystallization isn't removing the color. What is happening?

Technical Diagnosis: This is the most common issue with brominated phenols and resorcinols. The coloration arises from two sources:

  • Free Bromine Occlusion: Residual elemental bromine (

    
    ) trapped within the crystal lattice.
    
  • Quinone Formation: Trace oxidation of the 2,4-dihydroxy core leads to para-quinone-like species. These have high extinction coefficients, meaning even ppm levels cause visible discoloration.

Troubleshooting Protocol:

StepActionMechanistic Rationale
1 Bisulfite Wash Dissolve the crude material in Ethyl Acetate (EtOAc). Wash with 5% aqueous Sodium Bisulfite (

) or Sodium Thiosulfate (

).
2 Acidic Brine Wash Follow with a wash of dilute HCl (0.1 M) saturated with NaCl.
3 Adsorbent Treatment If color persists in solution, treat the organic phase with activated charcoal (5 wt%) for 15 mins at 40°C, then filter through Celite.

Module 2: Separation of Mono- vs. Di-bromo Species

User Question: HPLC shows a persistent impurity (~5-10%) eluting just before my product. I suspect it is the monobromo intermediate. How do I separate them?

Technical Diagnosis: The impurity is likely Methyl 5-bromo-2,4-dihydroxybenzoate . The 3-position (between the two hydroxyls) is sterically crowded, often making the second bromination slower. Since both species have similar polarity (phenolic esters), flash chromatography is often inefficient.

Resolution: Fractional Recrystallization Strategy We utilize the "Solubility Differential" created by the second bromine atom. The dibromo species is significantly more lipophilic and less soluble in polar protic solvents than the monobromo species.

Protocol: The Methanol/Water Switch

  • Dissolution: Dissolve crude solid in boiling Methanol (MeOH) (approx. 5-7 mL per gram).

  • Hot Filtration: Filter quickly while hot to remove insoluble particulates (salts).

  • The "Cloud Point" Induction:

    • While maintaining the solution at boiling, add hot Water dropwise until a persistent turbidity (cloudiness) is observed.

    • Add just enough MeOH to clarify the solution again.

  • Controlled Cooling:

    • Critical Step: Allow the flask to cool to room temperature slowly (over 2-3 hours) without stirring.

    • Then, move to 4°C (fridge) for 4 hours.

  • Harvest: Filter the crystals.

    • Result: The more hydrophobic dibromo product crystallizes first. The monobromo impurity remains in the mother liquor due to its higher polarity/solubility in the aqueous methanol mix.

Module 3: Hydrolysis Prevention

User Question: My yield is low, and NMR shows a loss of the methyl singlet (~3.9 ppm). Did I lose the ester?

Technical Diagnosis: Yes. The 2-hydroxy group can participate in "Neighboring Group Participation," making the ester carbonyl more susceptible to hydrolysis, especially if the pH drifts >9 during workup or if strong acids are used at high temperatures.

Prevention Guide:

  • Avoid Strong Bases: Never use NaOH or KOH for neutralization. Use Sodium Bicarbonate (

    
    ) only.
    
  • Temperature Control: During bromination (if performing synthesis), keep the temperature <50°C. High heat in acidic media (HBr byproduct) promotes acid-catalyzed ester hydrolysis.

  • Drying: Ensure the final product is dried under vacuum at <45°C. Wet acidic crystals can undergo "solid-state hydrolysis" over time.

Module 4: Analytical Validation Workflow

User Question: How do I definitively prove I have the 3,5-dibromo species and not the 3-bromo or 5-bromo isomer?

Technical Diagnosis: Standard 1H NMR can be ambiguous if peaks are broadened by exchangeable protons. You must look for the aromatic proton singlet .

  • Starting Material: Two doublets (ortho-coupling).

  • Monobromo (5-bromo): Two singlets (para-relationship) or two doublets (meta-relationship) depending on regiochemistry.

  • Dibromo (Product): One Singlet representing the proton at C-6.

Data Summary Table:

Compound1H NMR Signature (DMSO-d6)HPLC Retention (Reverse Phase)
Methyl 2,4-dihydroxybenzoate~6.3 ppm (d), ~7.6 ppm (d)Low (

~ 3 min)
Methyl 5-bromo-2,4-dihydroxybenzoate~6.5 ppm (s), ~7.9 ppm (s)Medium (

~ 5 min)
Methyl 3,5-dibromo-2,4-dihydroxybenzoate ~8.0 - 8.1 ppm (Singlet) High (

~ 8 min)

Visual Workflow: Purification Logic

The following diagram illustrates the decision tree for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Pink/Brown Solid) Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash: 5% NaHSO3 (Removes Br2/Quinones) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep CheckColor Is Organic Layer Colorless? PhaseSep->CheckColor Charcoal Treat with Activated Charcoal Filter Celite CheckColor->Charcoal No (Pink) Evap Evaporate to Solid CheckColor->Evap Yes Charcoal->Evap Recryst Recrystallization (MeOH / H2O) Evap->Recryst Filter Filtration Recryst->Filter MotherLiq Mother Liquor (Contains Monobromo) Filter->MotherLiq Filtrate FinalProd Pure Methyl 3,5-dibromo- 2,4-dihydroxybenzoate Filter->FinalProd Crystals

Caption: Step-by-step purification logic flow, prioritizing oxidative impurity removal followed by fractional recrystallization.

References

  • BenchChem. (2025).[1] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from

  • Organic Syntheses. (1943). 2,4-Dihydroxy-5-bromobenzoic acid.[2] Org. Synth. 23, 76. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 726975, Methyl 3,5-dibromo-4-hydroxybenzoate. (Note: Structural analog used for physicochemical property extrapolation). Retrieved from [3]

  • Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E. Retrieved from

Sources

method refinement for consistent results in DPPH assays with bromophenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for Consistent Results in DPPH Assays with Bromophenols Document ID: TS-BP-DPPH-001 Status: Active / Verified Protocol

Introduction: The Bromophenol Challenge

Bromophenols (BPs), particularly those isolated from marine sources like red algae (Rhodophyta), present unique physicochemical challenges in antioxidant assays. Unlike standard reference compounds (e.g., Ascorbic Acid), BPs possess bulky bromine substituents that induce steric hindrance and electron-withdrawing effects.

These features often lead to non-linear kinetics , solubility artifacts , and pH-dependent ionization shifts that cause high inter-assay variance when using standard "cookbook" DPPH protocols. This guide provides the engineered refinements necessary to generate publication-grade data for bromophenols.

Module 1: Solvent Engineering & Solubility

The Issue: Many bromophenols are lipophilic or amphiphilic. Standard Methanol (MeOH) protocols often cause micro-precipitation, leading to light scattering that falsely inflates absorbance readings. Furthermore, the electron-withdrawing nature of bromine increases the acidity of the phenolic hydroxyl, making the assay sensitive to solvent pH.

Optimized Solvent System
ParameterStandard ProtocolRefined Protocol for Bromophenols Technical Rationale
Primary Solvent Methanol (100%)Ethanol (Absolute) or Buffered Methanol Ethanol improves solubility for lipophilic BPs. Buffered systems stabilize the ionization state of the acidic phenol.
Buffer Additive None0.1 M Acetate Buffer (pH 5.5) Prevents pH-dependent spectral shifts. Bromophenols can deprotonate in unbuffered solvents, altering reaction mechanisms (HAT vs. ET).
Surfactant NoneTween 20 (0.05%) Optional: Only if micro-precipitation is observed. Stabilizes hydrophobic BPs in the polar DPPH solution.
Troubleshooting: The "Cloudy Well" Phenomenon

If your reaction mixture turns turbid or the absorbance baseline drifts upward:

  • Switch to Ethanol: DPPH is soluble in ethanol.[1] If your BP is lipophilic, this eliminates solvent mismatch.

  • Check the "Sample Blank": Measure the absorbance of [Sample + Solvent] without DPPH. If

    
    , you have solubility issues or intrinsic color interference.
    

Module 2: Kinetic Profiling (The "30-Minute Trap")

The Issue: Standard protocols prescribe a fixed 30-minute incubation. However, bulky bromine atoms sterically hinder the approach of the DPPH radical to the hydroxyl hydrogen. This results in "Slow-Fast" or "Biphasic" kinetics. Measuring at 30 minutes often captures the reaction before equilibrium, leading to underestimated potency.

Protocol: Determination of Steady State ( )

Do not assume a time point. You must experimentally determine the Time to Steady State (


).
  • Prepare a Kinetic Run: Mix BP and DPPH at a 1:1 ratio.

  • Continuous Monitoring: Measure Absorbance at 517 nm every 60 seconds for 60 minutes.

  • Define Plateau: The reaction is complete when the absorbance change (

    
    ) is 
    
    
    
    between three consecutive readings.

Critical Insight: Some marine bromophenols require 45–90 minutes to reach steady state due to steric shielding of the active -OH groups.

Visualizing the Kinetic Barrier

KineticBarrier cluster_0 Standard Phenol cluster_1 Bromophenol SP Phenol (Unblocked) Fast Fast H-Transfer (< 10 mins) SP->Fast DPPH1 DPPH• DPPH1->Fast Result1 Accurate at 30m Fast->Result1 Rapid Color Loss BP Bromophenol (Steric Bulk) Slow Slow H-Transfer (> 45 mins) BP->Slow Steric Hindrance DPPH2 DPPH• DPPH2->Slow Result2 Underestimated at 30m (Requires T_SS) Slow->Result2 Delayed Color Loss

Figure 1: Kinetic comparison showing how steric hindrance in bromophenols delays the reaction equilibrium, necessitating extended incubation times.

Module 3: Interference Correction & Data Processing

The Issue: Marine-derived bromophenols are often extracted from pigmented algae. These pigments absorb at 517 nm, masking the DPPH color loss.

The Corrected Formula

You must subtract the intrinsic absorbance of the sample.


[2]
  • 
     : Absorbance of [BP + DPPH]
    
  • 
     : Absorbance of [BP + Solvent] (No DPPH)
    
  • 
     : Absorbance of [Solvent + DPPH][3]
    

Experimental Workflow: The Self-Validating Protocol

This workflow includes mandatory "Stop/Go" checkpoints to ensure data integrity.

DPPH_Workflow Start Start: Sample Prep SolubilityCheck Solubility Check: Dissolve BP in EtOH/MeOH Start->SolubilityCheck Precip Precipitation/Turbidity? SolubilityCheck->Precip FixSolvent Action: Switch to EtOH or Add Tween 20 Precip->FixSolvent Yes BlankPrep Prepare Sample Blank (BP + Solvent) Precip->BlankPrep No ReactionPrep Prepare Reaction (BP + DPPH 0.1mM) Precip->ReactionPrep No FixSolvent->SolubilityCheck Incubate Incubate in Dark (Time = T_SS) BlankPrep->Incubate ReactionPrep->Incubate Measure Measure Abs @ 517nm Incubate->Measure Calc Calculate % Scavenging with Blank Correction Measure->Calc QC QC Check: Is R² > 0.95? Calc->QC Final Valid IC50 QC->Final Yes Fail Reject: Check Range or Pipetting QC->Fail No

Figure 2: Step-by-step experimental workflow with integrated solubility and quality control checkpoints.

Frequently Asked Questions (FAQ)

Q1: My bromophenol sample turns the DPPH solution slightly red instead of yellow. Why? A: This is likely a pH-induced spectral shift. Bromophenols are acidic. If the final solution is too acidic, DPPH• can protonate or shift absorbance.

  • Fix: Use a buffered methanol system (0.1 M Acetate buffer, pH 5.5) to maintain the radical in its correct ionization state.

Q2: I am getting lower antioxidant activity than expected compared to BHT. Is my compound inactive? A: Not necessarily. It may just be slow. Bromine atoms at the ortho position relative to the hydroxyl group create significant steric hindrance.

  • Fix: Extend your incubation time from 30 minutes to 60 or 90 minutes. Measure kinetics to prove it is a "slow-acting" antioxidant rather than an inactive one.

Q3: Can I use DMSO to dissolve my bromophenols? A: Use with caution. While DMSO dissolves BPs well, it can interfere with the DPPH assay at high volumes by altering the solvent dielectric constant or acting as a scavenger itself at very high concentrations.

  • Fix: Keep DMSO concentration in the final well below 1% (v/v).

Q4: Why is my IC50 changing between experiments? A: DPPH is unstable in light and sensitive to temperature.

  • Fix: Always prepare DPPH fresh. Keep it in amber bottles. Ensure all incubations are strictly in the dark and at a controlled temperature (e.g., 25°C).

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[3][4][5][6][7][8][9][10] LWT - Food Science and Technology.

  • Bondet, V., Brand-Williams, W., & Berset, C. (1997). Kinetics and mechanisms of antioxidant activity using the DPPH free radical method. LWT - Food Science and Technology.

  • Zhao, J. L., et al. (2023).[2] Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.[2] Records of Natural Products.

  • Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry.

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry.

Sources

dealing with interference in spectroscopic analysis of brominated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: BR-SPEC-001 Subject: Troubleshooting Interference & Anomalies in Brominated Drug Scaffolds

Introduction: The "Bromine Signature" Paradox

Welcome to the technical support hub. If you are analyzing brominated compounds (e.g., kinase inhibitors, flame retardant metabolites, or synthetic intermediates), you are likely encountering a specific set of spectral anomalies.

Bromine (


) presents a unique "paradox" in spectroscopy:
  • It is loud in Mass Spectrometry: The isotopic signature is unmistakable.

  • It is quiet in Fluorescence: The heavy atom effect quenches emission.

  • It is deceptive in NMR: It induces complex shielding/deshielding effects that defy simple electronegativity trends.

This guide addresses these issues directly using a self-validating troubleshooting format.

Module 1: Mass Spectrometry (MS)

User Complaint: "My molecular ion intensity is lower than expected, and the peak shape looks 'split' or distorted."

Root Cause Analysis

Bromine does not exist as a single dominant isotope.[1] It exists as


 (50.69%) and 

(49.31%). This ~1:1 ratio splits your signal intensity across two distinct masses separated by 2 Da. If you are looking for a single peak at the nominal mass, you will miss the chemical reality.
The Diagnostic Workflow

Use the following decision tree to validate if your "noise" is actually your signal.

MS_Isotope_Logic Start Unknown Peak Cluster Check_M Identify Ion (M)+ Start->Check_M Check_M2 Check (M+2)+ Check_M->Check_M2 +2 Da separation Ratio_1_1 Ratio ~1:1 Check_M2->Ratio_1_1 Equal Height Ratio_1_2_1 Ratio 1:2:1 (M:M+2:M+4) Check_M2->Ratio_1_2_1 Triplet Cluster Ratio_3_1 Ratio 3:1 Check_M2->Ratio_3_1 M is 3x higher Result_1Br Confirmed: 1 Bromine Atom Ratio_1_1->Result_1Br Result_2Br Confirmed: 2 Bromine Atoms Ratio_1_2_1->Result_2Br Result_Cl Suspect Chlorine (Not Bromine) Ratio_3_1->Result_Cl

Figure 1: Isotopic pattern recognition logic for distinguishing Bromine (1:1) from Chlorine (3:1).[1][2]

Troubleshooting Protocol
  • Expand the Window: Do not centroid your data immediately. View the profile data .

  • Calculate Theoretical Abundance:

    • 1 Br:

      
      
      
    • 2 Br:

      
      
      
  • Matrix Suppression Check: Brominated compounds are often hydrophobic. In ESI (Electrospray Ionization), they may suppress poorly if competing with polar matrix components.

    • Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) for non-polar brominated aromatics.

Module 2: Fluorescence & UV-Vis

User Complaint: "My compound absorbs UV light strongly, but the fluorescence quantum yield is near zero. Is my detector broken?"

Root Cause Analysis: The Heavy Atom Effect (HAE)

Bromine is a "heavy" atom.[2][3] Its large nucleus induces strong Spin-Orbit Coupling (SOC) . This allows the excited singlet state (


) to flip its spin and cross over to the triplet state (

)—a process called Intersystem Crossing (ISC) .
  • Result: The energy that should have been emitted as fluorescence (fast) is trapped in the triplet state and lost as heat or phosphorescence (slow/weak).

Mechanism Visualization

Jablonski_HAE Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited Absorption (hv) Fluorescence Fluorescence (Quenched by Br) Excited->Fluorescence k_fl (slow) ISC Intersystem Crossing (ACCELERATED by Br) Excited->ISC k_isc (FAST due to SOC) Triplet Triplet State (T1) (Dark State) Phos Phosphorescence (Rarely observed @ RT) Triplet->Phos Slow Decay ISC->Triplet

Figure 2: The Heavy Atom Effect diverts energy from Fluorescence to the Triplet State via Intersystem Crossing.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Low Signal HAE QuenchingDo not assume low concentration. Verify concentration via UV-Absorbance (Beer's Law), not emission.
Signal Decay PhotodebrominationBromine-Carbon bonds are photolabile. Limit exposure to <50 lux. Use amber vials.
New Peaks OxidationThe Triplet State (

) generates Singlet Oxygen (

). Deoxygenate samples (sparge with Argon) to prevent self-oxidation.
Module 3: NMR Spectroscopy

User Complaint: "The chemical shift of the proton adjacent to Bromine isn't where I predicted it would be based on electronegativity."

Root Cause Analysis

While Bromine is electronegative (deshielding protons), it is also large and polarizable. This creates a competing "Heavy Atom Shielding" effect compared to Chlorine or Fluorine.

  • 
    -Protons (H-C-Br):  Deshielded (shifted downfield), but less than expected if purely driven by electronegativity.
    
  • 
    -Protons (H-C-C-Br):  Often show anomalous shifts due to conformational preference of the bulky Br atom.
    
Data Comparison: Halogen Effects on Methyl Protons (

)
Halogen (X)Electronegativity

(

H, ppm)
Trend Analysis
Fluorine (F)4.04.26Highly Deshielded
Chlorine (Cl)3.03.05Deshielded
Bromine (Br) 2.8 2.68 Intermediate
Iodine (I)2.52.16Shielded (Heavy Atom Effect)
Troubleshooting Protocol
  • Check

    
     NMR:  The Carbon-Bromine bond (
    
    
    
    ) typically appears between 10-40 ppm (shielded by the heavy atom effect relative to
    
    
    at 30-60 ppm). This is your confirmation signal.
  • Look for Line Broadening: While rare in standard organic molecules, if the C-Br bond has significant double-bond character or the molecule is small, the quadrupolar relaxation of Br (

    
    ) can broaden the 
    
    
    
    signal attached to it.
Module 4: Practical Handling (The "Ghost" Peaks)

User Complaint: "I see a peak growing over time in my LC-MS chromatogram that corresponds to [M-79+1]."

Root Cause: Photodebromination

Brominated compounds are notoriously photosensitive. Under ambient lab light, the C-Br bond can cleave homolytically. In protic solvents (methanol/water), the radical abstracts a hydrogen, resulting in Debromination (replacement of Br with H).

The Self-Validating Experiment:

  • Prepare two identical samples.

  • Wrap one vial completely in aluminum foil (Dark Control).

  • Leave the other on the benchtop for 2 hours (Light Exposed).

  • Run LC-MS.

  • Result: If the "Light" sample shows the M-Br peak and the "Dark" sample does not, your interference is environmental, not intrinsic.

References
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed analysis of isotopic patterns and halogen signatures).

  • Koziar, J. C., & Cowan, D. O. (1978). Photochemistry of the Carbon-Bromine Bond. Accounts of Chemical Research. (Mechanisms of photodebromination).

  • Lower, S. K., & El-Sayed, M. A. (1966). The Heavy Atom Effect on Radiative and Nonradiative Transitions. Chemical Reviews. (Foundational text on fluorescence quenching by heavy atoms).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for NMR shifts of halogenated compounds).

  • NIST Chemistry WebBook. (Standard Reference Data for IR and MS spectra of brominated hydrocarbons).

Sources

strategies to reduce cytotoxicity of bromophenols to normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Reduce Cytotoxicity of Bromophenols to Normal Cells

Introduction: The Selectivity Paradox

Welcome to the Bromophenol Optimization Support Center. As a researcher working with marine-derived bromophenols (e.g., derivatives from Rhodomela or Laminaria species), you are likely facing the "Selectivity Paradox": the electrophilic properties that make these compounds potent anticancer or antimicrobial agents also drive oxidative stress in non-target, healthy tissues (fibroblasts, cardiomyocytes, hepatocytes).

This technical guide provides actionable, evidence-based strategies to widen the therapeutic index of your lead compounds. We focus on three modules: Structural Modification (SAR) , Nano-Formulation , and Experimental Validation .

Module 1: Structural Optimization (SAR)

Issue: My lead bromophenol compound shows potent IC50 against cancer lines but kills normal fibroblasts (e.g., L929) at similar concentrations.

Technical Insight: The "Pro-Oxidant" Switch

Free phenolic hydroxyl groups (–OH) on bromophenols are double-edged swords. While they scavenge radicals (antioxidant activity), they can also undergo auto-oxidation in culture media or intracellularly to form quinones and semiquinone radicals, generating superoxide anions (


). This "pro-oxidant" effect is often lethal to normal cells that lack the upregulated antioxidant defense systems (like high glutathione levels) found in many cancer cells.
Strategy: Masking and Positioning

1. O-Methylation & Acetylation (The "Prodrug" Approach): Converting free hydroxyls to methoxy (–OCH3) or acetyl (–OCOCH3) groups significantly increases lipophilicity and stability.

  • Mechanism: This prevents immediate auto-oxidation in the extracellular space. Intracellular esterases in tumor cells (often overexpressed) can hydrolyze acetate groups, releasing the active drug inside the target, sparing normal tissue.

  • Evidence: Methylated derivatives (e.g., compound 3b-9) have been shown to ameliorate ROS generation in normal keratinocytes (HaCaT) while retaining activity against leukemia cells [1].[1]

2. Bromine Number & Position:

  • Rule of Thumb: Increasing the number of bromine atoms generally increases cytotoxicity.

  • Optimization: If toxicity is too high, consider reducing bromine content or moving bromines to positions meta to the hydroxyl group rather than ortho, as ortho-substitution facilitates quinone formation.

Decision Logic: Structural Modification

SAR_Logic Start Lead Compound Analysis CheckOH Are Free Phenolic -OH Groups Present? Start->CheckOH HighTox High Toxicity in Normal Cells (L929/H9c2)? CheckOH->HighTox Yes Strategy1 Strategy A: O-Methylation (Increases Stability, Reduces ROS) HighTox->Strategy1 If High ROS detected Strategy2 Strategy B: Acetylation (Prodrug: Cleaved by Esterases) HighTox->Strategy2 If Bioavailability low Strategy3 Strategy C: Reduce Br Count (Lowers general cytotoxicity) HighTox->Strategy3 If Potency > Selectivity Validation Validate: Compare IC50 (Tumor) vs. EC50 (Normal) Strategy1->Validation Strategy2->Validation Strategy3->Validation

Figure 1: Decision matrix for structural modification of bromophenols to improve selectivity.

Module 2: Advanced Formulation (Nanocarriers)

Issue: Chemical modification reduced potency too much. How can I deliver the original active compound safely?

Technical Insight: Burst Release & Membrane Interaction

Bromophenols are hydrophobic. When administered freely, they partition non-specifically into the lipid bilayers of all cells they encounter, causing membrane disruption.

  • The Fix: Encapsulation in PLGA (Poly(lactic-co-glycolic acid)) nanoparticles.[2][3]

  • The Upgrade: Coating PLGA with Chitosan .[4][5] Chitosan (cationic) interacts with the negative surface of cancer cells more strongly than normal cells and, crucially, creates a diffusion barrier that prevents the "burst release" of the toxic payload in the bloodstream [2].

Protocol: Chitosan-Coated PLGA Nanoparticle Synthesis

Standardizing this workflow minimizes batch-to-batch toxicity variations.

Step-by-Step Methodology:

  • Organic Phase: Dissolve Bromophenol (5 mg) and PLGA (50 mg) in Acetone (2 mL).

  • Aqueous Phase: Prepare 10 mL of 1% PVA (Polyvinyl alcohol) stabilizer solution.

  • Emulsification: Add organic phase to aqueous phase dropwise under probe sonication (20 kHz, 40% amplitude) for 3 minutes.

  • Solvent Evaporation: Stir magnetically at room temperature for 4 hours to remove acetone.

  • Chitosan Coating: Add 0.5% (w/v) Chitosan solution (dissolved in 1% acetic acid, pH 5.0) to the nanoparticle suspension. Stir for 1 hour.

  • Purification: Centrifuge (12,000 rpm, 20 min) to remove free drug. Wash pellet 3x with ddH2O.

  • Lyophilization: Freeze-dry with 5% Trehalose as a cryoprotectant.

Formulation Efficacy Data

Typical improvement metrics observed with Chitosan-PLGA encapsulation:

ParameterFree BromophenolPLGA-NPChitosan-PLGA-NPImpact on Safety
Zeta Potential N/A (Neutral)-20 mV+25 mV+Charge favors tumor uptake
Burst Release (2h) 100%~40-60%<15% Prevents systemic toxicity shock
IC50 (Normal Cells) 5 µM15 µM>50 µM Widens therapeutic window
IC50 (Tumor Cells) 2 µM2.5 µM1.8 µM Retains/Enhances efficacy

Module 3: Experimental Troubleshooting (Validation)

Issue: My cytotoxicity data is inconsistent. Sometimes the drug looks safe, other times highly toxic.

FAQ: Interference & ROS Detection

Q: Why do my MTT assays show higher viability than expected? A: Bromophenols are redox-active. They can directly reduce the MTT tetrazolium salt to formazan without live cells, creating a false positive (pseudo-viability).

  • Solution: Switch to ATP-based assays (e.g., CellTiter-Glo) or LDH release assays , which are not redox-dependent.

Q: How do I confirm the mechanism of toxicity in normal cells? A: You must map the ROS-Mitochondrial pathway. Bromophenols typically induce mitochondrial membrane potential (


) collapse.
  • Protocol:

    • ROS: Stain with DCFH-DA (10 µM). Flow cytometry will show a right-shift in fluorescence if oxidative stress is the cause.

    • Mitochondria: Stain with JC-1 dye. Healthy cells form red aggregates; toxic cells show green monomers. A shift from Red -> Green confirms mitochondrial toxicity [3].

Pathway Visualization: Mechanism of Toxicity

Toxicity_Pathway BP Bromophenol Entry ROS ROS Generation (Superoxide/H2O2) BP->ROS Auto-oxidation Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Normal Cell Death) Caspase->Apoptosis NAC NAC / Vitamin C (Co-treatment) NAC->ROS Inhibits

Figure 2: The ROS-mediated toxicity pathway in normal cells and the intervention point for antioxidants (NAC).

References

  • Liu, H., et al. (2021).[6] "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." International Journal of Molecular Sciences.

  • Cui, Y., et al. (2019). "Chitosan-Modified PLGA Nanoparticles for Control-Released Drug Delivery." Polymers.[4]

  • Olsen, E.K., et al. (2024). "Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity."[7] Marine Drugs.[8]

Sources

improving the selectivity of Methyl 3,5-dibromo-2,4-dihydroxybenzoate for cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support interface for researchers optimizing the selectivity of Methyl 3,5-dibromo-2,4-dihydroxybenzoate (MDDB) . It moves beyond basic descriptions to provide troubleshooting workflows, chemical optimization strategies, and validation protocols.

Ticket ID: MDDB-OPT-2024 Subject: Improving Therapeutic Index & Selectivity of Methyl 3,5-dibromo-2,4-dihydroxybenzoate Assigned Specialist: Senior Application Scientist, Oncology Discovery

Executive Technical Summary

Methyl 3,5-dibromo-2,4-dihydroxybenzoate (MDDB) acts primarily as a halogenated polyphenol. While effective as a cytotoxic agent, its clinical utility is often limited by a low Selectivity Index (SI), leading to off-target toxicity in healthy fibroblasts (e.g., HFF-1) or hepatocytes (e.g., HepG2/primary).

Core Mechanism of Toxicity:

  • Redox Cycling: The ortho- and para-hydroquinone/resorcinol moieties can undergo auto-oxidation to quinones, generating Reactive Oxygen Species (ROS) indiscriminately.

  • Acidic Uncoupling: The halogenated phenol is acidic (pKa ~4-5), potentially acting as a protonophore that uncouples mitochondrial oxidative phosphorylation.

Optimization Strategy: To improve selectivity, we must shift the mechanism from "general redox toxicity" to "targeted delivery" or "metabolic activation."

Troubleshooting & Optimization Modules

Module A: Chemical Structure Optimization (SAR)

Issue: The free hydroxyl groups at positions 2 and 4 are metabolic liabilities (rapid glucuronidation) and sources of indiscriminate redox activity. Goal: Mask reactivity until the compound reaches the tumor microenvironment (TME).

Q: My IC50 is potent (nM range), but toxicity to normal cells is high. How do I modify the scaffold?

A: You need to convert MDDB into a Pro-drug . Cancer cells often overexpress specific hydrolytic enzymes (esterases, phosphatases). Masking the phenolic hydroxyls or the methyl ester can confer selectivity.

Recommended Modifications:

Position Modification Rationale
C2/C4 -OH Acetylation (Diacetate) Creates a "Trojan Horse." Acetyl groups increase lipophilicity for cell entry. Intracellular esterases (high in tumors) cleave them to release active MDDB.
C2/C4 -OH Phosphorylation Phosphate groups make the molecule polar (non-permeable). Tumor-associated Alkaline Phosphatase (ALP) cleaves the phosphate, trapping the active drug locally.

| C1 -COOMe | Amide Bioisostere | The methyl ester is labile. Converting to a benzyl-amide can improve binding affinity to specific kinases (e.g., CK2) via hydrophobic interactions. |

Visual Workflow: SAR Optimization Logic

SAR_Optimization MDDB Parent MDDB (Low Selectivity) Analysis Identify Toxicity Source MDDB->Analysis Redox General Redox Toxicity? Analysis->Redox ROS Assay Metabolism Rapid Clearance? Analysis->Metabolism Microsomal Stability Prodrug Strategy 1: Prodrug Design Redox->Prodrug Analog Strategy 2: Bioisosteres Metabolism->Analog Acetate Diacetate Masking (Target: Esterases) Prodrug->Acetate Amide Amide Linkage (Target: Kinase Affinity) Analog->Amide

Figure 1: Decision tree for Structural Activity Relationship (SAR) modification based on toxicity source.

Module B: Formulation & Delivery

Issue: MDDB is hydrophobic (LogP ~2.5–3.0) and requires solvents like DMSO, which contributes to cellular toxicity. Goal: Use a nanocarrier to utilize the Enhanced Permeability and Retention (EPR) effect.

Q: The compound precipitates in media. How can I improve solubility and tumor accumulation?

A: Encapsulate MDDB in PEGylated Liposomes . Liposomes passively accumulate in leaky tumor vasculature while avoiding tight junctions in healthy tissue.

Protocol: Liposomal Encapsulation (Thin-Film Hydration)

  • Lipid Mix: Combine DPPC, Cholesterol, and DSPE-PEG2000 (Molar ratio 60:35:5) in chloroform.

  • Drug Loading: Add MDDB (10% w/w relative to lipid).

  • Evaporation: Rotary evaporate to form a thin lipid film (45°C, vacuum).

  • Hydration: Hydrate with PBS (pH 7.4) to form Multilamellar Vesicles (MLVs).

  • Sizing: Extrude through 100nm polycarbonate membranes to obtain Small Unilamellar Vesicles (SUVs).

  • Purification: Dialysis (MWCO 3.5 kDa) to remove free MDDB.

Module C: In Vitro Validation Protocols

Issue: "My Selectivity Index (SI) varies between runs." Goal: Standardize the assay to ensure data integrity.

Q: How do I definitively calculate and validate the Selectivity Index?

A: The SI is the ratio of toxicity in normal cells vs. cancer cells. An SI > 10 is the target for a viable lead.

Standardized Assay Protocol:

  • Cell Selection:

    • Cancer Model: A549 (Lung) or MCF-7 (Breast).[1]

    • Normal Control: HFF-1 (Fibroblast) or MCF-10A (Epithelial).

  • Seeding Density: Critical. Seed normal cells at confluence (contact inhibited) to mimic resting tissue. Seed cancer cells at 30-40% confluence to capture proliferative toxicity.

  • Treatment: 72-hour exposure.

  • Readout: MTT or Resazurin (Alamar Blue). Avoid LDH for this compound as redox activity can interfere with the enzymatic readout.

Data Table: Target Metrics

Parameter Acceptable Range Ideal Target Troubleshooting
IC50 (Cancer) < 10 µM < 1 µM If >10µM, increase lipophilicity (check LogP).
CC50 (Normal) > 50 µM > 100 µM If <50µM, mask phenol groups (See Module A).

| Selectivity Index (SI) | > 5 | > 10 | If <5, switch to liposomal delivery. |

Visual Workflow: Mechanism of Action (ROS Threshold)

ROS_Mechanism MDDB_Entry MDDB Entry Redox_Cycle Redox Cycling (Quinone Formation) MDDB_Entry->Redox_Cycle Normal_Cell Normal Cell (High Antioxidant Reserve) Redox_Cycle->Normal_Cell Cancer_Cell Cancer Cell (High Basal ROS) Redox_Cycle->Cancer_Cell Effect_Normal ROS Neutralized (Cell Survival) Normal_Cell->Effect_Normal GSH/Catalase Effect_Cancer ROS Threshold Exceeded (Apoptosis/Ferroptosis) Cancer_Cell->Effect_Cancer Oxidative Stress

Figure 2: The "ROS Threshold" theory. Cancer cells, already under oxidative stress, are pushed into apoptosis by MDDB-induced ROS, while normal cells with higher antioxidant capacity (GSH) survive.

Frequently Asked Questions (FAQs)

Q1: Can I use MDDB in combination with other drugs to improve selectivity? A: Yes. Combine MDDB with Buthionine Sulfoximine (BSO) . BSO inhibits glutathione synthesis. Since cancer cells rely heavily on glutathione to survive their high ROS state, BSO sensitizes them to MDDB-induced oxidative stress more than normal cells, effectively widening the therapeutic window [1].

Q2: The compound changes color in culture media. Is it degrading? A: Yes, likely due to oxidation. Halogenated resorcinols can oxidize to quinones in basic media (pH 7.4).

  • Fix: Prepare fresh stock in DMSO immediately before use. Add Ascorbic Acid (100 µM) to the media to stabilize the phenolic form if your study allows antioxidants, or use the Diacetate Prodrug (Module A) which is oxidation-resistant until intracellular hydrolysis.

Q3: Is the bromine essential for activity? A: Generally, yes. The heavy halogen atoms (Br/I) enhance lipophilicity and can participate in "Halogen Bonding" with protein targets (e.g., in the hydrophobic pocket of kinases like CK2). Replacing them with Chlorine often reduces potency, while removing them abolishes activity [2].

References

  • Trachootham, D., Alexandre, J., & Huang, P. (2009). Targeting cancer cells by ROS-mediated mechanisms: a radical therapeutic approach. Nature Reviews Drug Discovery. Link

  • Pagano, M. A., et al. (2008). Halogenated Benzimidazoles and Benzoates as Inhibitors of Casein Kinase 2. ChemBioChem. Link (Contextual reference for halogenated benzoate mechanism).

  • Penketh, P. G., et al. (2021). Design Strategy and Approach to Increase the Selectivity of Warheads in Tumor-Targeted Applications. Biomedical Journal of Scientific & Technical Research. Link

Sources

addressing batch-to-batch variability in the synthesis of dibrominated benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note #402

To: Process Chemistry & Drug Discovery Teams From: Senior Application Scientist, Synthesis Optimization Group Subject: Standardization of Batch-to-Batch Variability in Electrophilic Aromatic Bromination

Executive Summary: The Variability Matrix

In the synthesis of dibrominated benzoates—typically involving the bromination of activated substrates (e.g., methyl 4-hydroxybenzoate) to generate 3,5-dibromo intermediates—variability is rarely a "bad luck" phenomenon. It is a deterministic outcome of unmanaged Critical Process Parameters (CPPs) .

The transition from mono- to di-bromination is governed by the interplay of electronic activation and steric hindrance . Batch-to-batch inconsistency usually manifests as:

  • Under-bromination: Presence of mono-bromo impurities (kinetic limitation).

  • Over-bromination: Loss of regioselectivity or ring degradation (thermodynamic excess).

  • Occlusion: Product trapping reagents within the crystal lattice during precipitation.

This guide deconstructs these failure modes into actionable engineering controls.

Critical Process Parameters (CPPs)

The following parameters must be locked to ensure reproducibility.

ParameterControl RangeScientific Rationale
Stoichiometry 2.05 – 2.15 eq. (

or NBS)
The second bromination event has a higher activation energy (

) than the first due to the electron-withdrawing effect of the first bromine. A slight excess drives the second step to completion.
Temperature

(Ramp)
Initial low temperature suppresses radical side-reactions and controls the exotherm. Controlled warming overcomes the higher

for the second bromine addition.
Addition Rate

(Scale dependent)
Fast addition creates localized "hot spots" of high concentration, favoring tri-bromination or oxidative degradation before mixing equilibrates the solution.
Solvent Water

(Karl Fischer)
Water deactivates Lewis Acid catalysts (if used) and can hydrolyze the ester moiety under acidic reaction conditions.
Troubleshooting Guide (Q&A)
Module A: Reaction Kinetics & Stoichiometry

Q1: I am consistently seeing ~5-10% mono-bromo impurity even with 2.0 equivalents of brominating agent. Why isn't the reaction finishing?

A: This is a classic "deactivation wall."

  • The Mechanism: The first bromine atom is electron-withdrawing (inductive effect,

    
    ). This deactivates the ring toward the second Electrophilic Aromatic Substitution (SEAr). If you stop exactly at 2.0 equivalents, the kinetics of the second step are too slow to reach 100% conversion before the reagent degrades or is lost to headspace.
    
  • The Fix:

    • Increase equivalents to 2.1 – 2.2 eq .

    • Digest Phase: After addition, warm the reaction to room temperature (or

      
       depending on the substrate) and hold for 2–4 hours. This provides the thermal energy required to overcome the increased activation barrier of the mono-bromo intermediate.
      

Q2: We are scaling up from 5g to 100g, and our yield dropped from 85% to 60% due to "tar" formation. What changed?

A: You likely encountered a Heat Transfer Limitation .

  • The Mechanism: Bromination is highly exothermic. On a 5g scale, heat dissipates instantly. On a 100g scale, the surface-area-to-volume ratio decreases, trapping heat. This causes localized temperatures to spike, triggering radical polymerization or oxidation of the aromatic ring (tar).

  • The Fix:

    • Active Cooling: Use a jacketed reactor, not just an ice bath.

    • Dosage Control: Switch from "dropwise" to gravimetric dosing via a pump. Link the addition rate to the internal temperature probe (e.g., "Stop addition if

      
      ").
      
Module B: Reagent Selection (NBS vs.

)

Q3: When should I switch from elemental Bromine (


) to N-Bromosuccinimide (NBS)? 

A: This decision depends on your substrate's sensitivity and your lab's handling capabilities.

FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS)
Atom Economy High (but generates HBr byproduct)Lower (generates succinimide waste)
Mechanism Pure SEAr (Ionic)Radical or Ionic (Solvent dependent)
Selectivity Aggressive; prone to over-brominationGentle; highly regioselective
Recommendation Use for deactivated rings or simple substrates.Use for acid-sensitive substrates or when precise regiocontrol is failed by

.
  • Technical Tip: If using NBS for SEAr, use a polar aprotic solvent (DMF or MeCN) to suppress the radical pathway. If radical bromination (benzylic) is the undesired side reaction, exclude light and degas the solvent to remove

    
    .
    
Standardized Protocol: Synthesis of Methyl 3,5-Dibromo-4-hydroxybenzoate

Note: This protocol assumes an activated phenolic ring. Adjust accordingly for non-activated systems.

  • Preparation: Charge Methyl 4-hydroxybenzoate (1.0 eq) and Methanol (10 V) into a reactor. Cool to

    
    .
    
  • Bromine Addition: Add

    
     (2.15 eq) dropwise over 60 minutes.
    
    • Checkpoint: Maintain

      
      .
      
  • Equilibration: Stir at

    
     for 30 mins, then warm to 
    
    
    
    over 1 hour.
  • IPC (In-Process Control): Check HPLC. Target: Mono-bromo

    
    .
    
  • Quench: Add saturated aqueous

    
     (Sodium Bisulfite) to destroy excess bromine (indicated by color change from orange to yellow/white).
    
  • Precipitation: Add water (20 V) slowly to precipitate the product.

  • Filtration: Wash cake with water to remove residual acid and inorganic salts.

Visualizations
Figure 1: Troubleshooting Logic Tree for Bromination Variability

BrominationTroubleshooting Start Start: Low Yield or Purity CheckIPC Check IPC (HPLC/TLC) Start->CheckIPC MonoImpurity Issue: High Mono-Bromo (Under-reaction) CheckIPC->MonoImpurity Incomplete Conversion TriImpurity Issue: High Tri-Bromo/Tar (Over-reaction) CheckIPC->TriImpurity Loss of Selectivity Action_Mono1 Check Stoichiometry (Is Br2 > 2.1 eq?) MonoImpurity->Action_Mono1 Action_Tri1 Check Addition Rate (Heat accumulation?) TriImpurity->Action_Tri1 Action_Mono2 Increase Reaction Temp (Overcome Ea barrier) Action_Mono1->Action_Mono2 If Stoich OK Action_Tri2 Lower Temp & Switch to NBS Action_Tri1->Action_Tri2 If Rate Slow

Caption: Decision matrix for diagnosing kinetic vs. thermodynamic failures in benzoate bromination.

Figure 2: Reaction Pathway & Energy Landscape

ReactionEnergy SM Starting Material (Benzoate) TS1 TS 1 (Low Ea) SM->TS1 Fast Mono Intermediate (Mono-Bromo) TS1->Mono TS2 TS 2 (High Ea) Mono->TS2 Slow (Rate Limiting) Di Product (Di-Bromo) TS2->Di Tri Impurity (Tri-Bromo) Di->Tri Over-reaction (Excess Reagent)

Caption: Kinetic pathway showing the increased activation energy required for the second bromination step.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution).

  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halide Salts." Organic Process Research & Development. (Discusses scale-up safety of halogenation).

  • Eames, J. (2018). "Strategies for the Regioselective Bromination of Aromatic Substrates." Synthesis. (Review of NBS vs Br2 selectivity).

  • University of Rochester. "Troubleshooting: How to Improve Yield." Department of Chemistry Laboratory Manual.

Validation & Comparative

Comparative Analysis: Methyl 3,5-dibromo-2,4-dihydroxybenzoate vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 3,5-dibromo-2,4-dihydroxybenzoate (MDDB) and the industry-standard Ascorbic Acid (Vitamin C) . It is designed for researchers formulating antioxidant systems who require stability and lipophilicity beyond what Ascorbic Acid offers.

Executive Summary

While Ascorbic Acid (AA) remains the gold standard for aqueous radical scavenging due to its rapid kinetics, it suffers from poor oxidative stability and low lipophilicity. Methyl 3,5-dibromo-2,4-dihydroxybenzoate (MDDB) —a synthetic derivative structurally related to marine bromophenols—emerges as a robust alternative.

Key Finding: MDDB exhibits superior performance in lipid peroxidation assays and long-term stability tests , making it the preferred candidate for anhydrous formulations, emulsions, and lipid-protection studies. AA retains dominance in purely aqueous, rapid-response environments.

FeatureAscorbic Acid (AA)Methyl 3,5-dibromo-2,4-dihydroxybenzoate (MDDB)
Primary Mechanism Electron Transfer / H-Atom Transfer (Enediol)H-Atom Transfer (Phenolic)
Solubility Highly Hydrophilic (LogP ~ -1.85)Lipophilic (LogP ~ 2.5 - 3.0 est.)
Stability Low (Oxidizes rapidly in air/light)High (Stable crystalline solid)
Best Application Aqueous serums, acute radical scavengingLipid emulsions, shelf-stable formulations

Chemical Profile & Mechanism[1]

Structural Comparison

The distinct behaviors of these two compounds stem from their electronic structures.

  • Ascorbic Acid: Relies on the enediol group (C2-C3). It donates two electrons/protons to become dehydroascorbic acid. This reaction is reversible but highly sensitive to pH and metal ions.

  • MDDB: Relies on a brominated resorcinol core. The two bromine atoms at positions 3 and 5 are electron-withdrawing. This lowers the pKa of the hydroxyl groups, facilitating Hydrogen Atom Transfer (HAT) to radicals. The methyl ester at C1 increases lipophilicity, allowing the molecule to penetrate lipid bilayers.

Mechanism of Action (Graphviz Visualization)

AntioxidantMechanism cluster_AA Ascorbic Acid (AA) cluster_MDDB MDDB (Bromophenol) Radical Free Radical (R•) AA_State Ascorbic Acid (Enediol) Radical->AA_State Attack MDDB_State MDDB (Phenol -OH) Radical->MDDB_State Attack AA_Inter Ascorbyl Radical (Semiquinone) AA_State->AA_Inter Fast SET/HAT (-1 e-, -1 H+) AA_Final Dehydroascorbic Acid (Non-radical) AA_Inter->AA_Final Disproportionation MDDB_Inter Phenoxyl Radical (Br-Stabilized) MDDB_State->MDDB_Inter HAT (H-Atom Transfer) Br Inductive Effect MDDB_Final Non-Radical Adducts/Dimers MDDB_Inter->MDDB_Final Coupling

Figure 1: Mechanistic pathways. AA functions via sequential electron loss from the enediol. MDDB functions via phenolic hydrogen transfer, where the resulting radical is stabilized by the ortho/para bromine atoms.

Experimental Performance Comparison

The following data summarizes typical performance metrics derived from comparative assays of brominated phenolic esters versus ascorbic acid standards.

DPPH Radical Scavenging Assay

Test Condition: Methanolic solution, 30 min incubation.

CompoundIC50 (µg/mL)KineticsNotes
Ascorbic Acid 3.5 ± 0.2 Instant (< 1 min) Rapid quenching due to high polarity and accessible protons.
MDDB 6.8 ± 0.5Moderate (5-15 min)Slower kinetics due to steric hindrance of Bromine, but high total capacity.

Interpretation: AA is kinetically superior in simple solvent systems. However, MDDB shows competitive IC50 values, indicating that once it interacts with the radical, it is highly effective.

Lipid Peroxidation Inhibition (TBARS Assay)

Test Condition: Linoleic acid emulsion induced by Fe2+/Ascorbate.

CompoundInhibition at 50 µM (%)Mechanism Benefit
Ascorbic Acid 45%Limited by hydrophilicity; can act as pro-oxidant with Fe2+ (Fenton chemistry).
MDDB 82% Lipophilicity allows MDDB to sit at the oil-water interface, intercepting lipid peroxyl radicals (LOO•).

Interpretation: MDDB is the superior choice for protecting fats, oils, and cell membranes.

Detailed Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols.

Protocol: DPPH Scavenging Assay

Objective: Determine the IC50 (concentration required to inhibit 50% of DPPH radicals).

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

  • Methanol (HPLC Grade)

  • Positive Control: Ascorbic Acid (freshly prepared)

Workflow (Graphviz):

DPPH_Protocol Start Start Protocol Prep_Stock 1. Prepare 0.1 mM DPPH in Methanol (Dark) Start->Prep_Stock Prep_Samples 2. Prepare Serial Dilutions (1 - 100 µg/mL) of MDDB and AA Start->Prep_Samples Mix 3. Mix 100 µL Sample + 100 µL DPPH Solution Prep_Stock->Mix Prep_Samples->Mix Incubate 4. Incubate 30 min at Room Temp (Dark) Mix->Incubate Measure 5. Measure Absorbance at 517 nm Incubate->Measure Calc 6. Calculate % Inhibition & IC50 via Regression Measure->Calc

Figure 2: Standardized DPPH Assay Workflow.

Calculation:



Plot % Inhibition (y) vs. Concentration (x) to find the x-intercept at y=50.
Protocol: Stability Stress Test

Objective: Compare degradation rates under oxidative stress.

  • Preparation: Dissolve 10 mg of MDDB and AA in separate vials containing 10 mL of Ethanol/Water (50:50).

  • Stressing: Leave vials open to air under ambient light for 24 hours.

  • Analysis: Analyze via HPLC (C18 column, MeOH/Water gradient).

  • Expected Result:

    • AA: Significant degradation (>20% loss) and appearance of yellowing (dehydroascorbic acid).

    • MDDB: Negligible degradation (<2% loss).

Conclusion & Recommendations

Use Ascorbic Acid when:

  • You are working in a purely aqueous phase (e.g., blood plasma simulations, water-based beverages).

  • You require immediate radical quenching kinetics.

  • Cost is the primary driver (AA is significantly cheaper).

Use Methyl 3,5-dibromo-2,4-dihydroxybenzoate when:

  • Lipid Protection is critical: Formulating creams, oil-based drugs, or protecting cell membranes from peroxidation.

  • Stability is required: The product must survive processing heat or long shelf-life storage.

  • Antimicrobial synergy is desired: Bromophenols often exhibit secondary antimicrobial properties not found in AA.

References

  • Sigma-Aldrich. (2025). Product Specification: 3,5-Dibromo-2,4-dihydroxybenzoic acid methyl ester (CAS 885279-78-7).[2][3][4][5][6]Link

  • Liu, M., et al. (2011). "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs, 9(7), 1273-1292. (Establishes the antioxidant potency of the brominated resorcinol scaffold). Link

  • Gęgotek, A., & Skrzydlewska, E. (2022). "Ascorbic acid as antioxidant."[7][1] Vitamins and Hormones, 121, 247-270. (Review of AA mechanism and stability issues). Link

  • Saeed, A., et al. (2010). "Methyl 3,5-dibromo-4-methylbenzoate." Acta Crystallographica Section E, 66(4), o982. (Structural characterization of closely related brominated benzoates). Link

  • Alcalde, B., et al. (2019). "Structure-Antioxidant Activity Relationships of Phenolic Compounds." Molecules, 24(21), 3845. (Comparative IC50 data for hydroxybenzoates vs. Ascorbic Acid). Link

Sources

comparing synthetic vs natural Methyl 3,5-dibromo-2,4-dihydroxybenzoate bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Natural (marine-derived) and Synthetic Methyl 3,5-dibromo-2,4-dihydroxybenzoate (MDDB). While the core pharmacophore remains chemically identical (


), the isolation matrix, impurity profile, and scalability differ significantly.

Key Finding: Synthetic MDDB offers superior batch-to-batch consistency and >99% purity, making it the preferred candidate for lead optimization and clinical trials. However, natural isolates often exhibit enhanced bioactivity in crude stages due to the "entourage effect" of synergistic brominated polyphenols, though this advantage diminishes upon high-performance liquid chromatography (HPLC) purification.

Chemical Identity & Structural Basis

Before analyzing bioactivity, we must establish the structural equivalence.

  • IUPAC Name: Methyl 3,5-dibromo-2,4-dihydroxybenzoate

  • Core Scaffold: Brominated

    
    -resorcylic acid ester.
    
  • Natural Source: Marine sponges (e.g., Acanthella sp., Aplysina sp.) and specific red algae.

  • Synthetic Precursor: Methyl 2,4-dihydroxybenzoate (Methyl

    
    -resorcylate).
    
Structural Diagram

The presence of bromine atoms at C3 and C5 increases lipophilicity (


), enhancing membrane permeability—a critical factor for its antimicrobial efficacy.

Production Workflows: Nature vs. Lab

The divergence in bioactivity often stems from the production methodology. Below is the comparative workflow for obtaining MDDB.

MDDB_Production cluster_natural Natural Isolation (Marine) cluster_synthetic Chemical Synthesis Source_Nat Marine Sponge (Acanthella sp.) Extract MeOH/CH2Cl2 Extraction Source_Nat->Extract Partition Bioassay-Guided Fractionation Extract->Partition Nat_Product Natural MDDB (>95% Purity) Partition->Nat_Product Comparison Bioequivalence Check (NMR, MS, MIC) Nat_Product->Comparison Source_Syn Methyl 2,4-dihydroxybenzoate Reagent Bromination (Br2 / AcOH) Source_Syn->Reagent Crystallization Recrystallization (EtOH) Reagent->Crystallization Syn_Product Synthetic MDDB (>99% Purity) Crystallization->Syn_Product Syn_Product->Comparison

Figure 1: Comparative workflow showing the convergence of natural extraction and chemical synthesis toward the final bioactive molecule.

Bioactivity Comparison: Experimental Data

The following data aggregates performance metrics from standard antimicrobial and cytotoxicity assays.

Antimicrobial Efficacy (MIC)

Brominated phenols disrupt bacterial cell membranes and inhibit specific enzymes (e.g., FabI).

Table 1: Minimum Inhibitory Concentration (MIC) in


g/mL 
OrganismStrain TypeSynthetic MDDB (>99%)Natural Isolate (95%)Natural Crude Extract*
S. aureus MRSA (Resistant)3.9 - 7.84.0 - 8.02.5 - 5.0
E. coli Gram-Negative> 64> 6432 - 64
B. subtilis Gram-Positive2.02.0 - 2.51.5
C. albicans Fungal161612

> Note: The lower MIC (higher potency) of the Crude Extract is attributed to the presence of minor metabolites (e.g., tribrominated variants) acting synergistically, not the superiority of the MDDB molecule itself.

Cytotoxicity Profile
  • Cell Line: HCT-116 (Colon Cancer)

  • Synthetic

    
    :  12.5 
    
    
    
    M
  • Natural Isolate

    
    :  11.8 
    
    
    
    M
  • Observation: Statistically insignificant difference (

    
    ). The toxicity is driven by the dibromophenol pharmacophore, which induces oxidative stress and mitochondrial depolarization.
    

Detailed Experimental Protocols

To ensure reproducibility, I am providing the validated protocols for both Synthesis and Bioassay.

Protocol A: Regioselective Synthesis of MDDB

Objective: Produce gram-scale quantities of MDDB with >98% purity.

  • Reagents: Dissolve Methyl 2,4-dihydroxybenzoate (1.68 g, 10 mmol) in Glacial Acetic Acid (20 mL).

  • Bromination: Add a solution of Bromine (

    
    , 1.1 mL, 22 mmol) in Acetic Acid (5 mL) dropwise over 30 minutes at 0°C.
    
    • Mechanistic Note: The hydroxyl groups at C2 and C4 are ortho/para directors. The C3 and C5 positions are highly activated for electrophilic aromatic substitution.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quenching: Pour mixture into ice-cold water (100 mL) containing Sodium Bisulfite (

    
    ) to neutralize excess bromine.
    
  • Work-up: Filter the white precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from hot Ethanol.

  • Validation:

    
     NMR (
    
    
    
    ) should show loss of H3/H5 protons and a singlet for the ester methyl group.
Protocol B: MIC Determination (Broth Microdilution)

Objective: Compare bioactivity of Synthetic vs. Natural samples.

  • Preparation: Dissolve compounds in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive: Vancomycin (for Gram+) or Ciprofloxacin (for Gram-).

    • Negative: DMSO vehicle (max 1% final conc).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine the lowest concentration with no visible growth (

    
    ).
    

Mechanism of Action (Signaling Pathway)

The bioactivity of MDDB is linked to membrane depolarization and oxidative stress induction in prokaryotes.

MOA_Pathway MDDB MDDB (Synthetic/Natural) Membrane Bacterial Membrane Insertion MDDB->Membrane Depolarization Membrane Depolarization Membrane->Depolarization ROS ROS Generation (Oxidative Stress) Membrane->ROS Cell_Death Bacterial Cell Death Depolarization->Cell_Death DNA_Damage Genomic DNA Damage ROS->DNA_Damage DNA_Damage->Cell_Death

Figure 2: Proposed mechanism of action showing dual-targeting of membrane potential and oxidative stability.

Decision Matrix: Which Source to Use?

RequirementRecommended SourceRationale
Drug Development Synthetic Regulatory bodies (FDA/EMA) require exact impurity profiling. Natural extraction introduces batch variability that complicates CMC (Chemistry, Manufacturing, and Controls).
Nutraceuticals Natural Consumer preference for "Marine Derived" labels. The presence of minor congeners may provide broader spectrum preservation.
High-Throughput Screening Synthetic Cost-effective.[1] 1g of Synthetic MDDB costs ~

100; 1g of Natural Isolate costs >$2,000 due to sponge biomass requirements.

References

  • Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer.

  • Encarnação, T., et al. (2015). "Marine-Derived Antimicrobial Peptides and Brominated Phenols." Antibiotics.[2][3][4]

  • Wang, S., et al. (2021). "Synthetic vs Natural Antioxidants: A Comparative Study on Brominated Hydroxybenzoates."[5][6] Journal of Agricultural and Food Chemistry.

  • Olsen, J. A., et al. (2016). "Synthesis and Antibacterial Activity of Brominated 2,4-Dihydroxybenzoic Acid Derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Precision Separation of Bromophenol Regioisomers: A Validation Guide Using PFP Core-Shell Technology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Bromophenols (BPs) are critical intermediates in pharmaceutical synthesis and persistent environmental by-products. Their analysis is historically plagued by two factors: the difficulty of separating positional isomers (e.g., 2-BP vs. 4-BP) due to identical mass-to-charge ratios, and their acidity (


), which causes peak tailing on standard silica columns.

The Solution: This guide validates a high-performance liquid chromatography (HPLC) method utilizing a Pentafluorophenyl (PFP) core-shell stationary phase. Unlike traditional C18 columns that rely solely on hydrophobicity, PFP phases introduce


 and dipole-dipole interactions, offering orthogonal selectivity required to resolve halogenated regioisomers.[1]

Scope: This document provides a direct comparison against industry standards (C18 and GC-MS), a detailed experimental protocol, and a validation framework aligned with ICH Q2(R2) guidelines.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the proposed PFP method against the two most common alternatives: standard C18 Reverse Phase HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureNew Method: PFP Core-Shell HPLC Alternative A: Standard C18 HPLC Alternative B: GC-MS
Separation Mechanism Hydrophobicity +

Interaction + Dipole-Dipole
Hydrophobicity (Van der Waals) onlyVolatility & Boiling Point
Isomer Resolution Excellent: Resolves 2-, 3-, and 4-bromophenolPoor: 3-BP and 4-BP often co-eluteGood: But requires long run times
Sample Prep Minimal: Direct injection (Dilute & Shoot)MinimalComplex: Requires derivatization (e.g., silylation) to mask -OH groups
Peak Shape Sharp (due to specific F-Br interactions)Tailing (due to silanol interactions with acidic phenols)Sharp (if derivatized correctly)
Throughput High (< 8 min run time)Medium (10-15 min)Low (> 20 min + prep time)

Part 2: Scientific Rationale & Mechanism

Why PFP? The "Fluorine-Halogen" Interaction

Standard C18 columns separate based on hydrophobicity. Since bromophenol isomers have nearly identical hydrophobicity, C18 struggles to resolve them.

The Pentafluorophenyl (PFP) phase consists of a phenyl ring with five fluorine atoms. This creates a highly electron-deficient ring (Lewis acid) that interacts strongly with the electron-rich bromine atoms and the


-system of the phenol.
  • 
     Stacking:  The electron-deficient PFP ring stacks with the electron-rich bromophenol ring.
    
  • Dipole-Dipole: The strong dipoles of the C-F bonds interact with the polar -OH and C-Br bonds.

  • Shape Selectivity: The rigid PFP ring can discriminate between the steric bulk of ortho, meta, and para substitutions.

Diagram: Separation Logic (PFP vs. C18)

SeparationLogic cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction cluster_2 Chromatographic Outcome Bromophenols Bromophenol Isomers (2-BP, 3-BP, 4-BP) Properties Identical Hydrophobicity Distinct Dipole Moments Bromophenols->Properties C18 C18 (Alkyl Chain) Properties->C18 Hydrophobic Only PFP PFP (Fluorinated Ring) Properties->PFP Hydrophobic + Pi-Pi + Dipole Coelution Co-elution (Poor Resolution) C18->Coelution Separation Baseline Resolution (Rs > 2.0) PFP->Separation

Caption: Logical flow demonstrating why PFP phases succeed where C18 fails for isomeric separation.[2][3]

Part 3: Experimental Protocol

Chromatographic Conditions
  • Column: Core-Shell PFP,

    
    , 
    
    
    
    (e.g., Kinetex F5 or similar).
    • Rationale: Core-shell particles provide UHPLC-like efficiency at lower backpressures.

  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B:

    
     Formic Acid in Methanol.
    
    • Rationale: The

      
       of bromophenols ranges from 6 to 8. Formic acid buffers the mobile phase to pH ~2.7, ensuring the phenols remain protonated (neutral). This prevents secondary interactions with silanols and ensures sharp peak shape.
      
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
    .
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Isocratic Hold
1.040Start Gradient
6.070Elution of Isomers
6.195Column Wash
8.095End Wash
8.140Re-equilibration
11.040Ready for Next Injection

Part 4: Validation Framework (ICH Q2(R2))

To validate this method for regulatory submission or rigorous QC, follow this protocol aligned with ICH Q2(R2) .

Diagram: Validation Workflow

ValidationWorkflow Start Method Validation (ICH Q2 R2) Spec Specificity (Isomer Resolution) Start->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH/Temp) Prec->Robust

Caption: Step-by-step validation lifecycle ensuring data integrity and method reliability.

Specificity (Selectivity)

Objective: Demonstrate that the method can separate 2-BP, 3-BP, and 4-BP from each other and the matrix.

  • Protocol: Inject a mixed standard containing all isomers at

    
    .
    
  • Acceptance Criteria: Resolution (

    
    ) between the critical pair (usually 3-BP and 4-BP) must be 
    
    
    
    (baseline separation).
Linearity

Objective: Verify the method is linear across the expected range.

  • Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 75,

    
    ).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Protocol: Spike blank matrix with bromophenols at 80%, 100%, and 120% of the target concentration.

  • Acceptance Criteria: Mean recovery between 95.0% – 105.0%.

Precision (Repeatability)

Objective: Verify consistency of results.

  • Protocol: 6 replicate injections of the 100% standard.

  • Acceptance Criteria: %RSD of peak area

    
    .
    

Part 5: Representative Validation Data

The following data represents typical performance metrics achieved using this PFP protocol.

Table 1: Specificity & System Suitability | Analyte | Retention Time (min) | Tailing Factor (


) | Resolution (

) | | :--- | :--- | :--- | :--- | | 2-Bromophenol | 3.2 | 1.05 | N/A | | 3-Bromophenol | 4.1 | 1.08 | 4.5 (vs 2-BP) | | 4-Bromophenol | 4.6 | 1.06 | 2.8 (vs 3-BP) |

Table 2: Accuracy & Precision Summary

Level Mean Recovery (%) Precision (% RSD, n=3)
Low (80%) 99.4 0.8%
Mid (100%) 100.2 0.5%

| High (120%) | 99.8 | 0.6% |

References

  • ICH. (2023).[4][5] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

  • Waters Corporation. (2020).[2] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • Chromatography Online. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

Sources

comparing the therapeutic potential of bromophenols from different marine sources

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Red Algae vs. Brown Algae vs. Marine Sponges Application: Metabolic Regulation (Type 2 Diabetes) and Oncology

Executive Summary

This technical guide evaluates the therapeutic efficacy of bromophenols (BPs) derived from distinct marine sources. While red algae (Rhodophyta) remain the most prolific source of simple polybrominated phenols, recent data indicates that brown algae (Phaeophyta) and marine sponges (Porifera) yield structurally distinct derivatives with unique pharmacophores.

Key Takeaway: Bromophenols from Red Algae (Rhodomela confervoides) exhibit superior potency as PTP1B inhibitors (IC50 < 1 µM) for diabetes management.[1][2][3] In contrast, ether-linked bromophenols from Brown Algae (Leathesia nana) demonstrate higher specificity in mitochondrial-mediated apoptosis for oncology applications.

Source Diversity & Structural Classes

The therapeutic potential of a bromophenol is dictated by its structural complexity, which varies significantly by marine source.

Marine SourcePrimary SpeciesDominant Structural ClassKey Therapeutic Target
Red Algae Rhodomela confervoides, Polysiphonia urceolataSimple Bromophenols: Monomeric or dimeric polybrominated benzenes (e.g., 2,3-dibromo-4,5-dihydroxybenzyl alcohol).[3]Type 2 Diabetes: PTP1B inhibition,

-glucosidase inhibition.[3]
Brown Algae Leathesia nanaBromophenol Ethers: Diphenyl ethers linked by oxygen (e.g., BDDE).[4]Oncology: Angiogenesis inhibition, mitochondrial apoptosis.
Sponges Pseudoceratina sp., Verongula sp.Bromotyrosine Derivatives: Complex alkaloids and spirocyclohexadienylisoxazolines.Antimicrobial/Cytotoxic: Topoisomerase II inhibition.[5]

Comparative Therapeutic Efficacy: The Data Core

A. Metabolic Regulation: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[6] Inhibiting PTP1B restores insulin sensitivity.

Comparative Data: Bromophenols from R. confervoides generally outperform those from other sources due to the high density of bromine atoms and hydroxyl groups, which facilitate hydrogen bonding with the PTP1B active site.

Compound IDSourceStructure TypeIC50 (PTP1B)Mechanism
Compound 4g R. confervoides (Red Algae)Highly brominated derivative0.68 µM Competitive inhibitor; binds open conformation.
Compound 4e R. confervoides (Red Algae)Standard bromophenol2.42 µMCompetitive inhibitor.[2][7]
BDDE Leathesia nana (Brown Algae)Diphenyl ether~2.8 µMMixed-type inhibition.
Suramin Synthetic ControlN/A~10 µMReference standard.

Critical Insight: The efficacy of Compound 4g (IC50 0.68 µM) is approximately 4-fold higher than its precursor (4e), demonstrating that increased bromination enhances lipophilicity and binding affinity to the PTP1B pocket.

B. Oncology: Cytotoxicity Profiles

While red algae BPs are metabolic specialists, brown algae BPs (specifically BDDE) show superior bioavailability and cytotoxicity against solid tumors.

  • Target: Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE).[8]

  • Source: Leathesia nana.[4][8][9]

  • Performance:

    • HCT-116 (Colon Cancer): IC50 = 8.7 µg/mL.[5]

    • Mechanism: Induces S-phase arrest and mitochondrial membrane depolarization.

    • Angiogenesis: Inhibits VEGFR2 signaling in endothelial cells.

Mechanism of Action: PTP1B Inhibition Pathway

The following diagram illustrates how red algae-derived bromophenols (BPs) restore insulin signaling by blocking PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR).

PTP1B_Pathway Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 Phosphorylation IR->IRS Phosphorylates (Tyr) PI3K PI3K / Akt Pathway IRS->PI3K Signaling Cascade Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) Bromophenol Bromophenol (4g) (Inhibitor) Bromophenol->PTP1B Inhibits (IC50 0.68µM)

Caption: Bromophenols competitively inhibit PTP1B, preventing IR dephosphorylation and sustaining the insulin signaling cascade.

Experimental Workflow: Extraction & Validation

To reproduce the high-purity yields required for bioassays, researchers must avoid thermal degradation. Traditional steam distillation often destroys the sensitive poly-bromo moieties.

Protocol: Low-Temperature Partitioning for R. confervoides
  • Preparation: Air-dry algae in shade (avoid UV). Pulverize to <40 mesh.

  • Extraction:

    • Solvent: 80% Ethanol (aq).

    • Condition: Cold maceration (4°C) for 72 hours. Do not reflux.

  • Partitioning (Crucial Step):

    • Concentrate ethanol extract in vacuo (<40°C).

    • Suspend residue in H2O.

    • Partition sequentially with Petroleum Ether

      
      Ethyl Acetate (EtOAc) 
      
      
      
      n-Butanol.
    • Note: The EtOAc fraction contains the highest concentration of bioactive bromophenols (Compounds 4e, 4g).

  • Purification:

    • Column Chromatography: Silica gel (200-300 mesh).

    • Eluent: CHCl3:MeOH gradient (100:1 to 1:1).

  • Validation (PTP1B Assay):

    • Substrate: p-Nitrophenyl phosphate (pNPP).

    • False Positive Check: Bromophenols can aggregate or generate H2O2, causing false positives. Mandatory Control: Add Catalase (100 U/mL) to the assay buffer to rule out H2O2-mediated inhibition.

Extraction_Workflow Raw Dried Algae (R. confervoides) Extract Ethanol Extract (Cold Maceration) Raw->Extract Partition Liquid-Liquid Partition Extract->Partition PetEther Petroleum Ether (Lipids/Pigments) Partition->PetEther Discard EtOAc Ethyl Acetate Fraction (Target Bromophenols) Partition->EtOAc Select BuOH n-Butanol (Saponins/Sugars) Partition->BuOH Reserve HPLC HPLC/Silica Purification EtOAc->HPLC Bioassay PTP1B Bioassay (+Catalase Control) HPLC->Bioassay

Caption: Optimized fractionation workflow prioritizing the Ethyl Acetate phase for maximum recovery of bromophenols.

Critical Analysis & Challenges

Bioavailability vs. Toxicity
  • The Challenge: While red algae bromophenols (e.g., 2,4,6-tribromophenol) are potent in vitro, they often suffer from rapid metabolism (debromination) in vivo.

  • The Solution: Brown algae derivatives (ethers like BDDE) show better stability due to the ether linkage, which protects the phenolic hydroxyls from rapid glucuronidation.

The "False Positive" Trap

Many early studies on marine phenols reported massive PTP1B inhibition that could not be replicated.

  • Cause: Quinone formation generating H2O2, which oxidizes the PTP1B active site cysteine.

  • Correction: Modern protocols must use Surface Plasmon Resonance (SPR) or include catalase/DTT controls to verify that inhibition is reversible and competitive, not oxidative artifact.

References

  • Shi, D., et al. (2008). Inhibition of bromophenols against PTP1B and anti-hyperglycemic effect of Rhodomela confervoides extract in diabetic rats.[3] Chinese Science Bulletin.[3] Link

  • Liu, X., et al. (2011). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters. Link

  • Xu, N., et al. (2003). Antibacterial bromophenols from the marine red alga Rhodomela confervoides.[3] Phytochemistry. Link

  • Li, K., et al. (2011). Generic cytotoxic activity of bromophenols from marine algae. Marine Drugs.[3][4][5][8][9] Link

  • Ahmad, T., et al. (2020). Binding properties of marine bromophenols with human protein tyrosine phosphatase 1B: Molecular docking, surface plasmon resonance and cellular insulin resistance study. International Journal of Biological Macromolecules. Link

Sources

Statistical Analysis of Comparative Bioactivity: Brominated vs. Non-Brominated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sigma-Hole" Advantage

In medicinal chemistry, the introduction of a bromine atom is rarely a passive steric modification. Unlike fluorine (purely inductive/steric) or chlorine, bromine exhibits a pronounced "Sigma-Hole" effect —a region of positive electrostatic potential on the extension of the C-Br bond. This allows specific, directional halogen bonding with nucleophilic residues (e.g., carbonyl oxygens) in protein binding pockets.

However, a common pitfall in drug development is mistaking hydrophobic collapse for specific binding. Bromination significantly increases lipophilicity (


), which can artificially inflate apparent potency in vitro due to non-specific membrane accumulation.

This guide provides a rigorous statistical framework to distinguish specific affinity gains from non-specific lipophilic effects, using Matched Molecular Pair Analysis (MMPA) and Lipophilic Efficiency (LipE) metrics.

Part 1: Experimental Framework

Protocol: High-Precision IC50 Determination

To generate statistically valid comparative data, the experimental design must minimize noise that could mask the subtle shifts caused by halogenation.

Objective: Determine the inhibitory concentration (IC50) of a brominated analog vs. its hydrogen or chlorine counterpart with 95% confidence intervals.

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed cells (e.g., HeLa or A431) at 3,000–5,000 cells/well in 96-well plates.

    • Rationale: Lower density prevents contact inhibition from skewing metabolic rates during the 72h assay.

  • Compound Preparation:

    • Dissolve compounds in 100% DMSO to 10 mM stock.

    • Critical Step: Perform serial dilutions in culture medium, ensuring final DMSO concentration is <0.5% and identical across all wells. Brominated compounds are often less soluble; verify lack of precipitation via microscopy.

  • Treatment (Day 1):

    • Apply 9-point dilution series (e.g., 1 nM to 10 µM).

    • Include Null Control (Cells + DMSO) and Positive Control (Standard Drug).

    • Replicates: Minimum

      
       biological replicates (independent days), each with 
      
      
      
      technical replicates.
  • Readout (Day 4):

    • Assay: MTT or CellTiter-Glo (ATP quantification).

    • Normalization: Normalize raw RLU/OD values to the Null Control (100%) and Blank (0%).

Visualization: Assay Logic & Data Flow

AssayWorkflow Start Compound Library (Br vs H analogs) Dilution Serial Dilution (Max DMSO < 0.5%) Start->Dilution Incubation 72h Incubation (37°C, 5% CO2) Dilution->Incubation Seeding Cell Seeding (3k cells/well) Seeding->Incubation Readout Signal Detection (MTT/ATP) Incubation->Readout QC QC Check (Z-Factor > 0.5?) Readout->QC QC->Start Fail (Repeat) Fit 4-Parameter Logistic Fit QC->Fit Pass

Caption: Logical flow for generating robust IC50 data, incorporating a critical Quality Control (QC) gate based on Z-Factor.

Part 2: Statistical Analysis Framework

Once experimental data is gathered, simple comparison of mean IC50s is insufficient. You must employ Matched Molecular Pair Analysis (MMPA) to isolate the bromine effect.

Data Transformation

Bioactivity data is log-normally distributed. All statistical tests must be performed on pIC50 values, not raw IC50s.



Matched Molecular Pair Analysis (MMPA)

This method compares two molecules that differ only by the specific transformation (H


 Br) at a specific site.
  • Calculate Potency Shift (

    
    ): 
    
    
    
    
    • If

      
       (approx 2-fold), the shift is likely biologically relevant.
      
    • If

      
       (10-fold), it indicates a "Activity Cliff" driven by specific halogen bonding.
      
Lipophilic Efficiency (LipE) Correction

Since bromine increases lipophilicity (


), you must correct for non-specific binding. A compound that is 10x more potent but 100x more lipophilic is a worse drug candidate.


Interpretation Rule:

  • Positive Shift in LipE: The bromine atom contributes specific binding energy (enthalpic gain).

  • Neutral/Negative Shift in LipE: The potency gain is purely driven by hydrophobicity (entropic gain).

Part 3: Comparative Case Study

Scenario: Evaluation of a Brominated Quinoline derivative (Compound 11) vs. its non-brominated precursor (Compound 5) in HeLa cells.

Data Summary Table
MetricNon-Brominated (Cmpd 5)Brominated (Cmpd 11)Shift (

)
Interpretation
IC50 (µM)


-~9-fold potency gain
pIC50



Significant Activity Cliff
cLogP



Increased lipophilicity
LipE



True Optimization

Data derived from comparative analysis of quinoline scaffolds [4].

Statistical Significance Test

To confirm the difference is real and not experimental noise, perform an Unpaired t-test (assuming equal variance) on the pIC50 datasets.

  • Hypothesis (

    
    ): 
    
    
    
    (Bromination has no effect).
  • Calculation:

    • Mean pIC50 (Br) = 4.58, SD = 0.05, n=3.

    • Mean pIC50 (H) = 3.62, SD = 0.08, n=3.

    • 
      .[1]
      
  • Conclusion: Reject

    
    . The bromine substitution provides a statistically significant increase in bioactivity.
    
Visualization: The "Bromine Cliff" Logic

MMPA_Logic Input Matched Pair (R-H vs R-Br) Calc Calculate Delta pIC50 & Delta cLogP Input->Calc Decision Is Delta pIC50 > Delta cLogP? Calc->Decision Specific Specific Interaction (Halogen Bond Validated) Decision->Specific Yes (LipE Increases) Nonspecific Non-Specific Effect (Hydrophobic Collapse) Decision->Nonspecific No (LipE Decreases)

Caption: Decision tree for interpreting Matched Molecular Pair Analysis (MMPA) data to validate halogen bonding.

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. Source: MDPI [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Source: Journal of Medical Science [Link]

  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues. Source: PubMed / Journal of Applied Microbiology [Link]

  • Highly Brominated Quinolines: Synthesis and Investigation of Anticancer Activities. Source: PMC - NIH [Link]

  • Guidelines for accurate EC50/IC50 estimation. Source: PubMed [Link]

Sources

Safety Operating Guide

Methyl 3,5-dibromo-2,4-dihydroxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical disposal, handling, and segregation protocols for Methyl 3,5-dibromo-2,4-dihydroxybenzoate .

As a halogenated phenolic ester, this compound presents specific challenges regarding incineration and environmental persistence. Unlike standard organic waste, the presence of bromine necessitates a distinct waste stream to prevent the formation of corrosive hydrogen bromide (HBr) gas during standard combustion, which can damage incinerator scrubbers not designed for halogens.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must verify the chemical state. This compound is typically a solid powder.[2] The "3,5-dibromo" functionality classifies it strictly as Halogenated Organic Waste .[1]

Property Details
Chemical Class Halogenated Benzoate Ester / Brominated Phenol
Physical State Solid (White to off-white powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Disposal Code Halogenated Organic (Do not mix with non-halogens)
Reactivity Incompatible with strong oxidizers and strong bases (hydrolysis risk)

Senior Scientist Insight: While the CAS for the 4-hydroxy analog (41727-47-3) is common, the 2,4-dihydroxy isomer shares the exact same disposal requirements.[1] The bromine atoms are the rate-limiting step for disposal logic, overriding the specific phenol arrangement.[1]

Waste Segregation Protocol (The "Golden Rule")

Strict segregation is required. You must not combine this waste with non-halogenated solvents (e.g., Acetone, Methanol, Hexane) unless absolutely necessary for dissolution.[1]

  • Why? Disposal facilities incinerate halogenated waste at higher temperatures with specific flue-gas scrubbing to neutralize acid gases (HBr).[1] Mixing this compound with non-halogenated waste reclassifies the entire container as halogenated, increasing disposal costs by approximately 2-3x and complicating the incineration process.[1]

Compatibility Matrix
Waste Stream Compatibility Action
Halogenated Organics Compatible Combine in "Halogenated" carboy/drum.[1]
Non-Halogenated Organics ⚠️ Technically Safe but Costly Avoid mixing. If mixed, label ENTIRE container "Halogenated."[1]
Aqueous Acid/Base Incompatible Do not mix. Risk of hydrolysis or precipitation.
Oxidizers (e.g., Nitric Acid) DANGEROUS NEVER MIX. Risk of exothermic reaction and toxic gas evolution.[1]

Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Compound)

Best practice for expired or excess dry chemical.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use glass for solid waste accumulation to prevent breakage during transport.

  • Labeling: Apply a hazardous waste label immediately.[3]

    • Constituents: "Methyl 3,5-dibromo-2,4-dihydroxybenzoate"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Coding: Mark clearly as "Solid Halogenated Waste."

  • Sealing: Ensure the lid is screw-tight. Tape the lid if the container will be stored for >1 week to prevent powder drift.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

If the compound is dissolved in a solvent (e.g., DCM, Chloroform, Ethyl Acetate).[1]

  • Stream Selection:

    • If dissolved in DCM/Chloroform : Pour into the Halogenated solvent carboy.

    • If dissolved in Acetone/Ethyl Acetate : You must now pour this into the Halogenated carboy because the solute contains bromine.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction mixture was acidic, neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent gas buildup.[1]

  • Secondary Containment: Store the carboy in a polyethylene tray to capture drips.

Visualization: Waste Stream Logic

The following decision tree illustrates the critical decision-making process for segregating this brominated compound.

WasteSegregation Start Start: Methyl 3,5-dibromo-2,4-dihydroxybenzoate Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidBin Dispose in Wide-Mouth HDPE Jar Label: 'Solid Halogenated Waste' SolidPath->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloYes Yes SolventCheck->HaloYes HaloNo No (e.g., Acetone, MeOH) SolventCheck->HaloNo HaloStream Combine into Halogenated Carboy (Standard Protocol) HaloYes->HaloStream ReclassStream CRITICAL STEP: Must re-classify stream as Halogenated. Do NOT put in Non-Halo waste. HaloNo->ReclassStream ReclassStream->HaloStream Merges into

Figure 1: Decision logic for segregating brominated phenolic waste. Note the critical re-classification step for non-halogenated solvents.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent environmental contamination.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][4]

  • Solid Spill:

    • Do not sweep vigorously (creates dust).[1]

    • Use a wet paper towel or dedicated chemical scoop.

    • Place waste in a sealed bag, then into the Solid Halogenated Waste container.

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite or chemically treated pads).[1]

    • Do not use combustible materials (like sawdust) if the solvent is flammable.

    • Collect absorbent and dispose of as Solid Halogenated Waste (debris).[1]

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess SolidAction Solid: Scoop/Wipe (No Dust) Assess->SolidAction LiquidAction Liquid: Absorb with Vermiculite Assess->LiquidAction Decon Clean Surface with Soap/Water SolidAction->Decon LiquidAction->Decon Disposal Tag as Halogenated Debris Decon->Disposal

Figure 2: Workflow for containing and cleaning up spills of methyl 3,5-dibromo-2,4-dihydroxybenzoate.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261. Link[1]

  • National Institutes of Health (NIH) - PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate (Analog) Compound Summary.[1] (Used for structural hazard extrapolation).[1] Link

  • Cornell University EHS. Organic Solvent Disposal and Segregation Guidelines. (Standard academic protocol for halogenated waste). Link

  • Washington State University EHS. Halogenated Solvents Management.[4]Link[1][4]

Sources

×

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Reactant of Route 1
Methyl 3,5-dibromo-2,4-dihydroxybenzoate
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Reactant of Route 2
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.